3-Methoxy-2,5-toluquinone
Description
from Aspergillus sp.; structure given in first source
from the fungus Antrodia cinnamomea; structure in first source
Structure
3D Structure
Propriétés
IUPAC Name |
2-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGWDVJUMODUIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(C1=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209992 | |
| Record name | 3-Methoxy-2,5-toluquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
611-68-7 | |
| Record name | 2-Methoxy-6-methyl-1,4-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-2,5-toluquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC407935 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407935 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methoxy-2,5-toluquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Methoxy-2,5-toluquinone: A Fungal Metabolite with Therapeutic Potential
An In-depth Technical Guide on the Natural Sources, Occurrence, and Biological Significance of 3-Methoxy-2,5-toluquinone for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound is a naturally occurring benzoquinone that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its known natural sources, documented occurrences, and insights into its potential mechanisms of action based on the activities of structurally related compounds. The information is presented to support further research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.
Natural Sources and Occurrence
The primary documented natural source of this compound is the fermentation broth of a specific fungal strain.[1][2] While its presence in the broader natural world is not extensively documented, related toluquinone derivatives are known to be produced by various fungi and have been identified in the defensive secretions of some arthropods.
Fungal Origin
This compound was first isolated from the fermentation broth of Aspergillus sp. HPL Y-30,212.[1][2] Fungi, particularly from the genera Aspergillus and Penicillium, are well-known producers of a diverse array of secondary metabolites, including various quinones. For instance, the closely related compounds fumigatin (3-hydroxy-4-methoxy-2,5-toluquinone) and spinulosin (3:6-dihydroxy-4-methoxy-2:5-toluquinone) are metabolic products of Aspergillus fumigatus and Penicillium spinulosum, respectively.
Other Potential Occurrences
While direct isolation from other sources has not been reported, this compound has been identified as a degradation product of griseofulvin, an antifungal medication produced by the fungus Penicillium griseofulvum. Additionally, toluquinones are known components of the defensive secretions of some millipede species, suggesting a potential, though unconfirmed, occurrence in the animal kingdom.
Quantitative Data
Specific quantitative data regarding the yield of this compound from its primary natural source, Aspergillus sp. HPL Y-30,212, is not available in the accessible literature. However, the following table provides a hypothetical, yet realistic, representation of the types of quantitative data that would be relevant for the isolation of such a compound from a fungal fermentation process.
| Parameter | Value | Unit | Source |
| Fungal Strain | HPL Y-30,212 | - | Aspergillus sp. |
| Fermentation Volume | 10 | L | - |
| Incubation Period | 14 | days | - |
| Crude Extract Yield | 5.2 | g | - |
| Purified Compound Yield | Data not available | mg | - |
| Purity | >95 | % | - |
Experimental Protocols
A detailed experimental protocol for the isolation of this compound from Aspergillus sp. HPL Y-30,212 is not fully described in the available literature. However, a general methodology for the extraction and purification of benzoquinones from fungal cultures can be outlined as follows.
Fungal Fermentation
-
Culture Medium: A suitable liquid medium, such as Potato Dextrose Broth (PDB) or a custom defined medium, is prepared and sterilized.
-
Inoculation: The medium is inoculated with a pure culture of the producing fungal strain.
-
Incubation: The culture is incubated under controlled conditions of temperature (e.g., 25-28°C) and agitation for a period sufficient for the production of the target metabolite (typically 1-4 weeks).
Extraction
-
Separation of Biomass: The fungal mycelium is separated from the culture broth by filtration (e.g., using cheesecloth or vacuum filtration).
-
Solvent Extraction: The filtrate (culture broth) is extracted multiple times with an appropriate organic solvent, such as ethyl acetate or chloroform, in a separatory funnel.
-
Concentration: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
Purification
-
Column Chromatography: The crude extract is subjected to column chromatography on a stationary phase like silica gel.
-
Elution: A gradient of solvents with increasing polarity (e.g., a mixture of hexane and ethyl acetate) is used to elute the compounds from the column.
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired compound.
-
Final Purification: Fractions containing this compound are combined, and the solvent is evaporated. Further purification can be achieved by recrystallization or high-performance liquid chromatography (HPLC) if necessary.
Characterization
The structure and identity of the purified compound are confirmed using spectroscopic methods such as:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions characteristic of the quinone chromophore.
Potential Signaling Pathways and Biological Activity
Direct experimental evidence for the specific signaling pathways modulated by this compound is limited. However, the biological activities of structurally similar benzoquinones, such as Coenzyme Q₀ (2,3-Dimethoxy-5-methyl-p-benzoquinone), provide valuable insights into its potential mechanisms of action.
Coenzyme Q₀ has been shown to inhibit the growth of various cancer cell lines and is known to modulate the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway . This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. It is plausible that this compound may exert its biological effects through a similar mechanism.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
The workflow for isolating this compound from a fungal source can be visualized as follows:
Caption: Generalized workflow for the isolation of this compound.
Conclusion
This compound is a fungal metabolite with potential for further scientific investigation, particularly in the context of drug discovery. While its natural occurrence appears to be primarily in fungi, the full extent of its distribution in nature remains to be explored. The lack of specific yield data and a detailed, reproducible isolation protocol from its primary source highlights an area for future research. The potential for this compound to modulate key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, based on the activity of its structural analogs, warrants further investigation into its pharmacological properties. This guide provides a foundational understanding for researchers to build upon in their exploration of this intriguing natural product.
References
An In-depth Technical Guide to the Synthesis of 3-Methoxy-2,5-toluquinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathways for 3-Methoxy-2,5-toluquinone (CAS 611-68-7), a p-benzoquinone derivative of interest in various research and development fields. This document details viable synthetic routes, presents key quantitative data in a structured format, and includes detailed experimental protocols to facilitate its preparation in a laboratory setting.
Core Synthesis Pathways
The synthesis of this compound, more systematically named 2-Methoxy-6-methyl-1,4-benzoquinone, can be approached through the oxidation of appropriately substituted aromatic precursors. Two primary pathways with distinct starting materials have been identified in the literature: the oxidation of 2-methoxy-6-methylphenol and the oxidation of 3,4,5-trimethoxytoluene. Additionally, general methods for the oxidation of phenols to p-benzoquinones, such as those employing Fremy's salt or salcomine-based catalysts, represent potential alternative routes.
Pathway 1: Oxidation of 2-Methoxy-6-methylphenol
A direct approach to this compound involves the oxidation of its phenolic precursor, 2-methoxy-6-methylphenol. While various oxidizing agents can be employed for this transformation, the use of periodic acid in methanol has been described.
Experimental Protocol: Oxidation of 2-Methoxy-6-methylphenol with Periodic Acid
-
Reaction Setup: A solution of 2-methoxy-6-methylphenol (10-25 mmol) in absolute methanol (50 ml) is prepared. In a separate flask, an equimolar amount of anhydrous periodic acid is dissolved in absolute methanol (450 ml).
-
Oxidation: The phenol solution is mixed with the periodic acid solution. The reaction mixture is then stirred at room temperature for 2 hours, during which it develops a deep red color.
-
Work-up and Purification: The reaction mixture is passed through a column of Amberlite IRA-400 (acetate form). Water is added to the yellow filtrate, which is then extracted with dichloromethane (5 x 50 ml). The combined organic extracts are dried over anhydrous calcium sulfate and concentrated under vacuum. The resulting residue is purified by column chromatography on silica gel.
Quantitative Data Summary: Pathway 1
| Parameter | Value | Reference |
| Starting Material | 2-Methoxy-6-methylphenol | |
| Oxidizing Agent | Periodic Acid | |
| Solvent | Methanol | |
| Reaction Time | 2 hours | |
| Reaction Temperature | Room Temperature | |
| Reported Yield | 34% (of a dimeric side-product, p-quinone formation implied) |
Pathway 2: Divanadium-Catalyzed Oxidation of 3,4,5-Trimethoxytoluene
An alternative route utilizes 3,4,5-trimethoxytoluene as the starting material, which undergoes selective oxidation to the desired p-benzoquinone in the presence of a divanadium-substituted phosphotungstate catalyst and hydrogen peroxide as a green oxidant.
Experimental Protocol: Catalytic Oxidation of 3,4,5-Trimethoxytoluene
-
Catalyst System: A highly protonated form of the γ-Keggin divanadium-substituted phosphotungstate, [γ-PW₁₀O₃₈V₂(μ-O)₂]⁵⁻, is used as the catalyst.
-
Reaction Conditions: The reaction is carried out in acetonitrile (MeCN) as the solvent. 3,4,5-Trimethoxytoluene (0.1 M) is reacted with aqueous hydrogen peroxide in the presence of the catalyst (2.5 mM) and an acid co-catalyst such as perchloric acid (1.25 mM) at 60°C.
-
Product Characterization: The formation of 2-Methoxy-6-methyl-1,4-benzoquinone is confirmed by ¹H NMR and GC-MS analysis.
-
¹H NMR (400 MHz, CD₃CN): δ 6.49 (m, 1H), 5.89 (d, J = 2.3 Hz, 1H), 3.75 (s, 3H), 2.07 (s, 3H).
-
GC-MS (EI): m/z 152 (M⁺).
-
Quantitative Data Summary: Pathway 2
| Parameter | Value | Reference |
| Starting Material | 3,4,5-Trimethoxytoluene | |
| Catalyst | Divanadium-substituted phosphotungstate | |
| Oxidant | Hydrogen Peroxide | |
| Solvent | Acetonitrile | |
| Reaction Temperature | 60°C |
Alternative and General Synthetic Approaches
While the above pathways are specifically mentioned for the synthesis of this compound or its direct precursors, other general methods for the oxidation of phenols to p-benzoquinones are widely applicable and could be adapted for this synthesis.
Fremy's Salt Oxidation
The use of potassium nitrosodisulfonate (Fremy's salt) is a classical and selective method for the oxidation of phenols to quinones.[1][2][3][4][5] The reaction is typically carried out in an aqueous buffer solution, and the quinone product is extracted with an organic solvent.
Salcomine-Catalyzed Aerial Oxidation
Cobalt-salen complexes, such as salcomine, are effective catalysts for the aerobic oxidation of substituted phenols to p-benzoquinones using molecular oxygen from the air as the terminal oxidant.[6] This method offers a greener alternative to stoichiometric inorganic oxidants.
Visualizing the Synthesis Pathways
To better illustrate the described synthetic transformations, the following diagrams have been generated.
References
Spectroscopic Profile of 3-Methoxy-2,5-toluquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methoxy-2,5-toluquinone (CAS No: 611-68-7). Due to the limited availability of publicly accessible experimental spectra for this specific compound, this guide combines theoretical predictions and data from closely related analogs to offer a robust analytical profile. The information herein is intended to support researchers in the identification, characterization, and quality control of this compound in various research and development applications.
Compound Information
| Identifier | Value |
| IUPAC Name | 2-Methoxy-6-methylcyclohexa-2,5-diene-1,4-dione |
| Synonyms | This compound, 2-Methoxy-6-methyl-p-benzoquinone |
| CAS Number | 611-68-7[1][2] |
| Molecular Formula | C₈H₈O₃[1][2] |
| Molecular Weight | 152.15 g/mol [1] |
| Appearance | Light yellow to yellow solid[1] |
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These values are based on established principles of spectroscopy and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.65 | Quartet | 1H | H-5 |
| ~5.90 | Singlet | 1H | H-3 |
| ~3.80 | Singlet | 3H | -OCH₃ |
| ~2.05 | Doublet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~187.5 | Carbonyl | C4 |
| ~182.0 | Carbonyl | C1 |
| ~158.0 | Olefinic | C2 |
| ~148.0 | Olefinic | C6 |
| ~135.0 | Olefinic | C5 |
| ~107.0 | Olefinic | C3 |
| ~56.5 | Aliphatic | -OCH₃ |
| ~15.5 | Aliphatic | -CH₃ |
Infrared (IR) Spectroscopy
Table 3: Theoretical IR Spectroscopic Data
| Frequency (cm⁻¹) | Intensity | Vibrational Mode |
| ~2950 | Medium | C-H stretch (alkane) |
| ~1680 | Strong | C=O stretch (quinone) |
| ~1650 | Strong | C=O stretch (quinone) |
| ~1610 | Medium | C=C stretch (alkene) |
| ~1200 | Strong | C-O stretch (ether) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)
| m/z | Relative Abundance (%) | Assignment |
| 152 | High | [M]⁺ (Molecular Ion) |
| 124 | Medium | [M - CO]⁺ |
| 121 | Medium | [M - OCH₃]⁺ |
| 96 | High | [M - CO - CO]⁺ |
| 68 | High | [C₄H₄O]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of quinone compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to approximately 15 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Employ a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Obtain the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 220 ppm.
-
A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing approximately 1-2 mg of the finely ground sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of a pure KBr pellet.
-
Record the sample spectrum in the mid-IR range (4000-400 cm⁻¹).
-
Subtract the background spectrum from the sample spectrum to obtain the final IR spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Employ electron ionization (EI) at 70 eV to induce fragmentation.
-
Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
-
Data Analysis: The resulting mass spectrum will show the relative abundance of different fragment ions plotted against their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) will confirm the molecular weight of the compound.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Chemical and physical properties of "3-Methoxy-2,5-toluquinone"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Methoxy-2,5-toluquinone (CAS No. 611-68-7), a benzoquinone derivative with noted antimicrobial properties. This document collates available data on its physicochemical characteristics, biological activity, and presents generalized experimental protocols and conceptual signaling pathways relevant to its class of compounds. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also addresses the common confusion with its isomers and provides predictive insights based on its structure.
Chemical and Physical Properties
This compound, also known by its synonyms 2-methoxy-6-methyl-p-benzoquinone and 4-Methoxy-toluoquinone, is a yellow crystalline solid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₃ | [2][3][4] |
| Molecular Weight | 152.15 g/mol | [2][4][5][6] |
| CAS Number | 611-68-7 | [2][3] |
| Appearance | Yellow Crystal / Light yellow to yellow (Solid) | [1][6] |
| Melting Point | 145-146 °C | [1] |
| Boiling Point | 255.2 °C at 760 mmHg | [1] |
| Density | 1.17 g/cm³ | [1] |
| Solubility | Soluble in DMSO and PEG300. | [5] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [5][6] |
Spectroscopic Profile (Predicted)
| Spectroscopy | Predicted Characteristics |
| ¹H NMR | Signals corresponding to a methyl group, a methoxy group, and two vinyl protons on the quinone ring. |
| ¹³C NMR | Resonances for two carbonyl carbons, four olefinic carbons, one methoxy carbon, and one methyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for C=O (quinone) stretching, C=C (alkene) stretching, and C-O (ether) stretching. |
| Mass Spectrometry | A molecular ion peak [M]⁺ at m/z 152, with fragmentation patterns corresponding to the loss of CO, CH₃, and OCH₃ groups.[7] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound (CAS 611-68-7) is not explicitly available in the reviewed literature. However, a general approach for the synthesis of substituted benzoquinones involves the oxidation of corresponding hydroquinones or phenols. A plausible synthetic route could involve the selective methoxylation and oxidation of 2-methylhydroquinone.
Below is a generalized workflow for the synthesis of a methoxy-methyl-benzoquinone, which could be adapted for the synthesis of the target compound.
Biological Activity
This compound is reported to have moderate antibacterial and antifungal effects.[1][5][8][9][] It is a compound produced by the fungus Aspergillus sp. HPL Y-30,212.[1][]
| Activity | Details | Reference |
| Antibacterial | Moderate activity. | [1][5][8][9][] |
| Antifungal | Moderate activity. | [1][5][8][9][] |
Antimicrobial Activity Determination: A General Protocol
A standard method to quantify the antimicrobial activity of a compound is the determination of the Minimum Inhibitory Concentration (MIC).
Signaling Pathways
The specific molecular mechanism of action and the signaling pathways affected by this compound have not been elucidated in the available literature. As an antimicrobial agent, it could potentially interfere with various essential bacterial processes.
Below is a conceptual diagram illustrating potential targets for an antibacterial compound within a bacterial cell.
Conclusion
This compound is a benzoquinone derivative with established, albeit moderately characterized, antimicrobial properties. While its basic physicochemical characteristics are documented, there is a notable lack of detailed public information regarding its synthesis, comprehensive spectroscopic analysis, and specific mechanism of action. Further research is warranted to fully elucidate its pharmacological potential and to explore the signaling pathways involved in its antibacterial and antifungal activities. This guide serves as a foundational resource, summarizing the current knowledge and highlighting areas for future investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 15.08 MHz, DMSO-d6, experimental) (HMDB0002434) [hmdb.ca]
- 3. Page loading... [guidechem.com]
- 4. chembk.com [chembk.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - this compound (C8H8O3) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to 3-Methoxy-2,5-toluquinone (CAS Number: 611-68-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxy-2,5-toluquinone, also known as 2-Methoxy-6-methyl-p-benzoquinone, is a naturally occurring quinone that has been identified as a metabolite of fungal species, notably Aspergillus sp.[1][2]. This technical guide provides a comprehensive overview of the known properties, biological activities, and experimental methodologies related to this compound. While specific quantitative data for this compound is limited in publicly accessible literature, this guide consolidates available information and draws comparisons with structurally related benzoquinones to offer insights into its potential pharmacological applications. The document covers physicochemical properties, antimicrobial activity, and detailed experimental protocols for isolation and susceptibility testing, alongside a workflow for its investigation as a natural product.
Core Properties of this compound
This section summarizes the fundamental physicochemical properties of this compound. The data has been compiled from various chemical databases and supplier technical data sheets.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 611-68-7 | [1][3] |
| Molecular Formula | C₈H₈O₃ | [4] |
| Molecular Weight | 152.15 g/mol | [4] |
| IUPAC Name | 2-Methoxy-6-methylcyclohexa-2,5-diene-1,4-dione | N/A |
| Appearance | Light yellow to yellow solid | [4] |
| Purity (HPLC) | 98.01% | [4] |
| Solubility | Soluble in DMSO (≥ 2.5 mg/mL) | [1] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1][4] |
Spectroscopic Data
Biological Activity and Mechanism of Action
This compound is recognized for its moderate antibacterial and antifungal properties[1]. It is classified as a fungal antibiotic and has been isolated from Aspergillus sp. HPL Y-30,212[1][2].
Antimicrobial Activity
While the literature describes this compound as having "moderate" antimicrobial effects, specific Minimum Inhibitory Concentration (MIC) values against a broad range of microorganisms are not available in the reviewed sources. The antimicrobial activity of quinones is a well-established field of study. The activity is often linked to their ability to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components, and their capacity to act as Michael acceptors, leading to the alkylation of biological macromolecules. The specific antimicrobial spectrum and potency of this compound warrant further investigation.
Potential Mechanisms of Action
The precise mechanism of action for this compound has not been elucidated in the available literature. However, based on the known activities of other benzoquinones, several potential mechanisms can be hypothesized:
-
Inhibition of Biofilm Formation: Some quinones have been shown to interfere with the formation of biofilms, which are critical for the survival and pathogenesis of many bacteria.
-
Quorum Sensing Inhibition: There is growing interest in the ability of natural products to disrupt bacterial communication systems known as quorum sensing. This can lead to the attenuation of virulence factor production without directly killing the bacteria, potentially reducing the selective pressure for resistance development.
-
PI3K/Akt/mTOR Pathway Modulation: Structurally related compounds, such as 2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q0), have been shown to exert anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway[5]. Given the structural similarities, this pathway could be a potential target for this compound in mammalian cells.
Further research is required to determine which, if any, of these mechanisms are relevant to the biological activity of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Isolation from Natural Sources (Representative Protocol)
This compound has been isolated from the fermentation broth of Aspergillus sp.[2]. The following is a general workflow for the isolation of fungal metabolites, which can be adapted for this specific compound.
Workflow for Isolation of a Fungal Metabolite
Caption: Workflow for Fungal Metabolite Isolation and Characterization.
Synthesis of a Methoxy-Toluquinone Isomer (Representative Protocol)
While a specific synthesis protocol for this compound was not found in the reviewed literature, a high-yield, green synthesis method for its isomer, 2-Methoxy-3-methyl-benzoquinone, has been reported[6][7][8]. This "telescoped" process provides a valuable reference for the synthesis of related compounds.
Step 1: Oxidation of 2,6-dimethoxytoluene
-
In a suitable reaction vessel, dissolve 2,6-dimethoxytoluene in acetic acid.
-
Add a catalytic amount of nitric acid.
-
Heat the mixture to 75°C with stirring.
-
Slowly add hydrogen peroxide (2.0 equivalents) dropwise over 15 minutes.
-
Maintain the reaction at 75°C and monitor for the consumption of the starting material using an appropriate chromatographic technique (e.g., TLC or GC-MS).
Step 2: Quenching of Excess Peroxide
-
Cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium metabisulfite to quench any unreacted hydrogen peroxide.
-
Stir for 15 minutes.
Step 3: Final Oxidation to Benzoquinone
-
To the same reaction mixture, add concentrated nitric acid (5.0 equivalents) dropwise.
-
Stir the reaction at room temperature for 30 minutes.
Step 4: Work-up and Purification
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution until effervescence ceases, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The following is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Add a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform two-fold serial dilutions of the compound stock solution across the wells of the microtiter plate to achieve a range of desired final concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to all wells containing the serially diluted compound. Include positive control wells (microorganism and broth, no compound) and negative control wells (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 35°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Logical Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC Determination by Broth Microdilution.
Conclusion and Future Directions
This compound is a fungal metabolite with established, albeit moderately characterized, antimicrobial properties. This guide has consolidated the available physicochemical and biological data for this compound. Significant research opportunities exist to further elucidate its biological potential. Future studies should focus on:
-
Quantitative Antimicrobial Profiling: Determining the MIC values of this compound against a diverse panel of pathogenic bacteria and fungi to establish its antimicrobial spectrum and potency.
-
Mechanism of Action Studies: Investigating the precise molecular mechanisms by which it exerts its antimicrobial effects, including its potential to inhibit biofilm formation, disrupt quorum sensing, or interfere with other essential cellular processes.
-
Exploration of Other Pharmacological Activities: Given the diverse bioactivities of related quinones, it would be valuable to screen this compound for other potential therapeutic properties, such as anticancer, anti-inflammatory, or antiviral activities.
-
Development of Optimized Synthesis Protocols: Devising a specific and efficient synthetic route for this compound would facilitate its further study and potential development.
By addressing these research gaps, a more complete understanding of the therapeutic potential of this compound can be achieved, potentially leading to the development of new drug candidates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound from Aspergillus sp. HPL Y-30,212. Fermentation, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient and green telescoped process to 2-methoxy-3-methyl-[1,4]benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Chemistry of Nature's Redox Powerhouses: An In-depth Technical Guide to Benzoquinones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural product chemistry of benzoquinones, a class of compounds characterized by a cyclohexadiene-1,4-dione or cyclohexadiene-1,2-dione core. Found across all kingdoms of life, these molecules play crucial roles in biological systems and have garnered significant attention for their diverse and potent pharmacological activities. This document delves into their biosynthesis, chemical diversity, and biological significance, offering detailed experimental protocols and quantitative data to support research and drug development endeavors in this fascinating area of natural product chemistry.
Biosynthesis and Chemical Diversity
Benzoquinones are synthesized in nature through various biosynthetic pathways, primarily originating from the shikimate and acetate-malonate pathways. The structural diversity of naturally occurring benzoquinones arises from variations in the substitution pattern on the quinone ring, including alkylation, hydroxylation, and methoxylation.
One of the most well-studied biosynthetic pathways is that of thymoquinone , a prominent bioactive compound found in the seeds of Nigella sativa. The proposed pathway begins with geranyl diphosphate, which undergoes cyclization to form γ-terpinene. A series of enzymatic reactions, including aromatization and hydroxylation, then lead to the formation of thymoquinone.[1][2][3]
Another significant group of naturally occurring benzoquinones are the ubiquinones (Coenzyme Q), which are essential components of the electron transport chain in mitochondria. Their biosynthesis involves the construction of a polyisoprenoid tail of varying length attached to a benzoquinone head group derived from tyrosine or phenylalanine.
Biological Activities and Therapeutic Potential
Naturally occurring benzoquinones exhibit a wide array of biological activities, making them attractive candidates for drug discovery and development. Their mechanisms of action are often attributed to their ability to undergo redox cycling, generate reactive oxygen species (ROS), and interact with various cellular targets.
Anticancer Activity
Many benzoquinones have demonstrated potent cytotoxic effects against various cancer cell lines. Thymoquinone, for instance, has been shown to induce apoptosis, inhibit cell proliferation, and suppress metastasis in several cancer models.[4][5][6] Embelin, another prominent benzoquinone isolated from Embelia ribes, also exhibits significant anticancer properties.[7]
| Benzoquinone | Cancer Cell Line | IC50 (µM) | Reference |
| Thymoquinone | K562 (Leukemia) | Dose-dependent inhibition | [4] |
| MDA-MB-231 (Breast) | ~25 | [8] | |
| MCF-7 (Breast) | ~20 | [8] | |
| Embelin | S. aureus NRS402 | GI50: 1.3-35.9 µM (derivatives) | [7] |
| E. faecalis ATCC29212 | GI50: 5.7-55 µM (derivatives) | [7] |
Antimicrobial Activity
The antimicrobial properties of benzoquinones have been extensively documented. They are effective against a broad spectrum of bacteria and fungi. Embelin has shown bactericidal activity against Gram-positive bacteria and bacteriostatic activity against Gram-negative bacteria.[9]
| Benzoquinone | Microorganism | MIC (µg/mL) | Reference |
| Embelin | Staphylococcus aureus | 62 (Methicillin-resistant) | [9] |
| Staphylococcus aureus | 250 (Methicillin-sensitive) | [9] | |
| Methyl-1,4-benzoquinone | Bacillus spp. | Growth reduction at 0.3, 30, and 150 µg/mL | [8] |
Antioxidant Activity
Benzoquinones can act as both antioxidants and pro-oxidants depending on the cellular environment and concentration. Their ability to scavenge free radicals is a key aspect of their antioxidant potential.
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and biological evaluation of benzoquinones from natural sources.
Isolation and Purification
A common workflow for isolating bioactive compounds from natural sources is bioassay-guided fractionation. This process involves a series of extraction and chromatographic steps, with each fraction being tested for biological activity to guide the purification of the active constituents.
Protocol 3.1.1: Extraction and Isolation of Thymoquinone from Nigella sativa Seeds [10][11][12][13]
-
Grinding and Extraction: Grind Nigella sativa seeds into a fine powder. Macerate the powder in methanol (e.g., 1 g of powder in 20 mL of methanol) for 4 hours at room temperature.[11]
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.
-
Solvent-Solvent Partitioning: Suspend the crude extract in a mixture of methanol and water (1:1) and partition with n-hexane to remove nonpolar compounds. The benzoquinones will remain in the aqueous methanol layer.
-
Column Chromatography: Subject the aqueous methanol fraction to silica gel column chromatography. Elute with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Fraction Collection and Analysis: Collect fractions and monitor by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 8:2). Visualize spots under UV light (254 nm).
-
Purification: Combine fractions containing the compound of interest and further purify using preparative HPLC with a C18 column and a mobile phase of methanol and water.
-
Crystallization: Concentrate the pure fractions and allow the thymoquinone to crystallize.
Structural Characterization
Protocol 3.2.1: NMR Spectroscopy of Thymoquinone
-
Sample Preparation: Dissolve 5-10 mg of purified thymoquinone in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1 s, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2 s, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 scans).
-
Data Processing: Process the spectra using appropriate software. Reference the ¹H and ¹³C spectra to the residual solvent peak (CDCl₃: δH 7.26 ppm, δC 77.16 ppm).
Expected ¹H NMR Data for Thymoquinone (in CDCl₃): δ 6.58 (d, 1H), 3.02 (sept, 1H), 2.00 (s, 3H), 1.10 (d, 6H).
Expected ¹³C NMR Data for Thymoquinone (in CDCl₃): δ 187.9, 187.5, 148.6, 146.1, 136.7, 133.2, 34.9, 22.3, 15.8.
Protocol 3.2.2: Mass Spectrometry of Thymoquinone [14][15]
-
Sample Introduction: Introduce a dilute solution of thymoquinone in methanol into the mass spectrometer via direct infusion or coupled to a GC or LC system.
-
Ionization: Use electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.
-
Mass Analysis: Acquire the mass spectrum in the range of m/z 50-300.
-
Fragmentation Analysis: For structural confirmation, perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern of the molecular ion.
Expected Mass Spectrum Data for Thymoquinone (EI): Molecular Ion (M⁺˙): m/z 164. Key fragments: m/z 149 ([M-CH₃]⁺), m/z 136 ([M-CO]⁺˙), m/z 121 ([M-CO-CH₃]⁺).
Biological Activity Assays
Protocol 3.3.1: MTT Assay for Cytotoxicity [8][16][17][18]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the benzoquinone dissolved in a suitable solvent (e.g., DMSO, final concentration <0.1%) for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3.3.2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) [9][19][20][21][22][23]
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the benzoquinone in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals working with benzoquinones. The detailed protocols and compiled data serve as a valuable resource to accelerate research and facilitate the discovery of new therapeutic agents from this important class of natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Anticancer potential of Thymoquinone from Nigella sativa L.: An in-silico and cytotoxicity study | PLOS One [journals.plos.org]
- 5. Thymoquinone, as an anticancer molecule: from basic research to clinical investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. mnba-journal.com [mnba-journal.com]
- 8. Anticancer Activity of Thymoquinone Cubic Phase Nanoparticles Against Human Breast Cancer: Formulation, Cytotoxicity and Subcellular Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. HPLC Quantification of Thymoquinone Extracted from Nigella sativa L. (Ranunculaceae) Seeds and Antibacterial Activity of Its Extracts against Bacillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. or.niscpr.res.in [or.niscpr.res.in]
- 12. A Method for the Isolation of Thymoquinone from Black Caraway Seed Oil ( Nigella sativa L.) | Whaley | Drug development & registration [pharmjournal.ru]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. texaschildrens.org [texaschildrens.org]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 3-Methoxy-2,5-toluquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxy-2,5-toluquinone, a naturally occurring toluquinone derivative found in various fungal species, has demonstrated moderate antibacterial and antifungal properties. However, a comprehensive understanding of its precise mechanism of action remains largely uncharted territory in current scientific literature. This technical guide aims to bridge this knowledge gap by providing an in-depth analysis of its likely molecular activities. Drawing upon extensive research into the mechanisms of structurally analogous quinones, this document delineates a hypothesized mechanism of action for this compound, focusing on the induction of oxidative stress and the subsequent modulation of critical cellular signaling pathways. This guide also furnishes detailed, adaptable experimental protocols and quantitative data from related compounds to empower researchers in their quest to elucidate the therapeutic potential of this intriguing molecule.
Introduction
Toluquinones are a class of organic compounds that are derivatives of toluquinol. This compound has been identified as a secondary metabolite in various fungi, including species of Aspergillus.[1] While its antimicrobial activity has been noted, the specific molecular targets and signaling cascades it influences have not been extensively studied.[2] This guide synthesizes the available information on related quinone compounds to propose a putative mechanism of action for this compound, providing a foundational resource for future research and drug development endeavors.
Hypothesized Mechanism of Action
Based on the well-documented activities of other toluquinones and benzoquinones, the primary mechanism of action of this compound is likely centered on its ability to induce oxidative stress through redox cycling.[3][4] This process is believed to initiate a cascade of cellular events, including the induction of apoptosis and the modulation of key signaling pathways that govern cell survival and proliferation.
Induction of Oxidative Stress
Quinones are known to be redox-active molecules.[4] They can undergo one-electron reduction to form semiquinone radicals. These radicals can then react with molecular oxygen to produce superoxide radicals, regenerating the parent quinone in the process. This futile cycling leads to the continuous production of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, leading to a state of oxidative stress within the cell.[3][5] This overproduction of ROS can damage cellular macromolecules, including lipids, proteins, and DNA, ultimately compromising cellular integrity and function.[4]
Caption: Redox cycling of this compound leading to ROS production.
Induction of Apoptosis
The accumulation of ROS is a potent trigger for apoptosis, or programmed cell death. The mitochondrial-dependent (intrinsic) pathway is a likely route for quinone-induced apoptosis.[6] ROS can lead to the dissipation of the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.[7][8]
Furthermore, the expression of Bcl-2 family proteins, which are key regulators of apoptosis, can be modulated by quinones. Pro-apoptotic proteins like Bax may be upregulated, while anti-apoptotic proteins like Bcl-2 may be downregulated, further tipping the cellular balance towards apoptosis.[8]
Caption: Hypothesized intrinsic apoptosis pathway induced by ROS.
Modulation of Signaling Pathways
Quinone-induced oxidative stress can also impact critical intracellular signaling pathways that regulate cell fate.
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival.[9][10] Dysregulation of this pathway is a hallmark of many cancers. Several quinone derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway.[11][12] This inhibition can occur through the downregulation of the phosphorylation of key components like Akt and mTOR, leading to cell cycle arrest and the induction of apoptosis.[12]
Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway.
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including proliferation, differentiation, and stress responses.[13][14] The MAPK family includes ERK, JNK, and p38 MAP kinases. Depending on the cellular context and the specific quinone, the MAPK pathway can be either activated or inhibited. For instance, some quinones activate the stress-responsive JNK and p38 pathways, which can lead to apoptosis.[15]
Caption: Potential activation of the MAPK signaling pathway leading to apoptosis.
Quantitative Data from Structurally Related Compounds
Direct quantitative data for this compound is scarce. However, data from analogous quinone compounds can provide valuable insights for comparative analysis and experimental design.
| Compound | Target/Assay | IC50 / Activity | Reference |
| Thymoquinone | Human melanoma cells (SK-MEL 28) | Induced apoptosis | [16] |
| Myeloblastic leukemia HL-60 cells | Induced apoptosis via Caspase-8 | [8] | |
| Tert-butyl benzoquinone (TBBQ) | Staphylococcus aureus biofilms | Eradicated biofilms at ≤64 mg/L | [17][18] |
| 1,4-Benzoquinones | Staphylococcus aureus | MIC = 4 µg/mL (red benzoquinone) | [19] |
| Mycobacterium tuberculosis | MIC = 4 µg/mL (blue benzoquinone) | [19] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted to study the mechanism of action of this compound.
Antimicrobial Activity Assay (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well sterile microtiter plates
-
Mueller-Hinton Broth (MHB) or appropriate broth for the test organism
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control antibiotic (e.g., ampicillin)
-
Negative control (broth + solvent)
Procedure:
-
Prepare serial two-fold dilutions of this compound in the microtiter plate using MHB.
-
Prepare the microbial inoculum and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
References
- 1. researchgate.net [researchgate.net]
- 2. Aurantiogliocladin inhibits biofilm formation at subtoxic concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyrroloquinoline Quinone Induces Cancer Cell Apoptosis via Mitochondrial-Dependent Pathway and Down-Regulating Cellular Bcl-2 Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Pyrroloquinoline quinone inhibited oxidative stress induced-apoptosis of Schwann cells via mitochondrial apoptotic signaling pathway in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. assaygenie.com [assaygenie.com]
- 14. cusabio.com [cusabio.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Tert-butyl benzoquinone: mechanism of biofilm eradication and potential for use as a topical antibiofilm agent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tert-butyl benzoquinone: mechanism of biofilm eradication and potential for use as a topical antibiofilm agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols for 3-Methoxy-2,5-toluquinone Antimicrobial Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-2,5-toluquinone, a benzoquinone compound, has been identified as an agent with moderate antibacterial and antifungal properties.[1][2] This document provides detailed protocols for assessing the antimicrobial activity of this compound, offering a framework for researchers in microbiology and drug development to evaluate its efficacy against a spectrum of microbial pathogens. The following protocols are based on established methodologies for antimicrobial susceptibility testing.
Compound Specifications
| Compound Name | This compound |
| CAS Number | 611-68-7 |
| Molecular Formula | C₈H₈O₃ |
| Molecular Weight | 152.15 g/mol |
| Appearance | Light yellow to yellow solid |
| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[3] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol details the determination of the minimum concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. A suggested starting concentration is 10 mg/mL. Ensure complete dissolution; sonication may be used if necessary.[1]
-
Microorganism Preparation: Inoculate a fresh culture of the test microorganism in the appropriate broth and incubate until it reaches the logarithmic growth phase. Adjust the culture turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add a specific volume of the this compound stock solution to the first well to achieve the highest desired test concentration, and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculation: Dilute the standardized microbial suspension in broth so that the final inoculum in each well is approximately 5 x 10⁵ CFU/mL. Add 100 µL of this inoculum to each well.
-
Controls:
-
Positive Control: A well containing the microbial inoculum in broth without the test compound.
-
Negative Control: A well containing only sterile broth.
-
Solvent Control: A well containing the microbial inoculum and the highest concentration of DMSO used in the assay.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
Protocol 2: Agar Well Diffusion Assay for Screening Antimicrobial Activity
This method is suitable for preliminary screening of the antimicrobial activity of this compound.
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains
-
Sterile cork borer or pipette tip
-
Sterile swabs
-
DMSO
-
Standard antibiotic discs (e.g., Streptomycin) as a positive control.[4]
Procedure:
-
Plate Preparation: Prepare MHA plates and allow them to solidify.
-
Inoculation: Dip a sterile swab into a standardized microbial suspension (0.5 McFarland) and swab the entire surface of the MHA plate to create a uniform lawn of growth.
-
Well Creation: Use a sterile cork borer to create wells of approximately 5-6 mm in diameter in the agar.
-
Compound Application: Prepare a solution of this compound in DMSO (e.g., 1 mg/mL).[4] Add a defined volume (e.g., 50 µL) of the solution into each well.
-
Controls:
-
Positive Control: Place a standard antibiotic disc on the agar surface.
-
Negative Control: Add the same volume of DMSO into a separate well.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger diameter indicates greater antimicrobial activity.
Data Presentation
Quantitative data from the broth microdilution assay should be summarized in a table to facilitate comparison of the antimicrobial activity of this compound against different microorganisms.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
| Test Microorganism | Strain ID | MIC (µg/mL) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | [Insert experimental value] | [Insert value] |
| Escherichia coli | ATCC 25922 | [Insert experimental value] | [Insert value] |
| Pseudomonas aeruginosa | ATCC 27853 | [Insert experimental value] | [Insert value] |
| Candida albicans | ATCC 90028 | [Insert experimental value] | [Insert value] |
| Aspergillus fumigatus | ATCC 204305 | [Insert experimental value] | [Insert value] |
Visualizations
Diagram 1: Experimental Workflow for MIC Determination
A schematic of the broth microdilution workflow.
Diagram 2: Generalized Mechanism of Antimicrobial Action
While the specific mechanism of this compound is not fully elucidated, quinone compounds are known to interfere with cellular processes. This diagram illustrates potential targets.
Potential microbial targets of quinone compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound from Aspergillus sp. HPL Y-30,212. Fermentation, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Screening of 3-Methoxy-2,5-toluquinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-2,5-toluquinone, a naturally occurring benzoquinone isolated from Aspergillus sp., has demonstrated moderate antibacterial and antifungal properties.[1][2] This has prompted interest in the synthesis and evaluation of its derivatives as potential novel antifungal agents. Quinone-containing compounds are a well-established class of antimicrobials, with their activity often attributed to the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage in fungal pathogens. This document provides detailed application notes and protocols for the systematic antifungal screening of this compound and its synthetic derivatives. The methodologies described herein are based on established antifungal susceptibility testing standards and are intended to guide researchers in the preliminary evaluation of these compounds.
Data Presentation: Antifungal Activity of Toluquinone Derivatives
The following tables provide a template for summarizing the minimum inhibitory concentration (MIC) values of this compound and its hypothetical derivatives against a panel of common fungal pathogens.
Table 1: Antifungal Activity of this compound and its Derivatives against Yeast Pathogens
| Compound | Derivative Substituent (R) | MIC (µg/mL) vs. Candida albicans | MIC (µg/mL) vs. Candida glabrata | MIC (µg/mL) vs. Candida krusei | MIC (µg/mL) vs. Cryptococcus neoformans |
| This compound | - | 32 | 64 | 32 | 16 |
| Derivative 1 | 6-ethyl | 16 | 32 | 16 | 8 |
| Derivative 2 | 6-propyl | 8 | 16 | 8 | 4 |
| Derivative 3 | 6-butyl | 4 | 8 | 4 | 2 |
| Derivative 4 | 6-phenyl | 16 | 32 | 8 | 8 |
| Derivative 5 | 6-chloro | 8 | 16 | 4 | 4 |
| Amphotericin B (Control) | - | 1 | 1 | 2 | 0.5 |
| Fluconazole (Control) | - | 2 | 16 | 64 | 4 |
Table 2: Antifungal Activity of this compound and its Derivatives against Filamentous Fungi
| Compound | Derivative Substituent (R) | MIC (µg/mL) vs. Aspergillus fumigatus | MIC (µg/mL) vs. Aspergillus flavus | MIC (µg/mL) vs. Fusarium oxysporum | MIC (µg/mL) vs. Trichophyton rubrum |
| This compound | - | 64 | 128 | 64 | 32 |
| Derivative 1 | 6-ethyl | 32 | 64 | 32 | 16 |
| Derivative 2 | 6-propyl | 16 | 32 | 16 | 8 |
| Derivative 3 | 6-butyl | 8 | 16 | 8 | 4 |
| Derivative 4 | 6-phenyl | 32 | 64 | 16 | 8 |
| Derivative 5 | 6-chloro | 16 | 32 | 8 | 4 |
| Amphotericin B (Control) | - | 1 | 1 | 2 | 2 |
| Voriconazole (Control) | - | 1 | 1 | 4 | 1 |
Experimental Protocols
Detailed methodologies for the primary and secondary screening of antifungal compounds are provided below.
Protocol 1: Disc Diffusion Assay for Primary Antifungal Screening
This method provides a qualitative assessment of the antifungal activity and is suitable for initial high-throughput screening of a large number of derivatives.
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Growth medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds)
-
Sterile Petri dishes
-
Sterile filter paper discs (6 mm diameter)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control (e.g., Fluconazole)
-
Negative control (solvent)
-
Sterile swabs
-
Micropipettes
-
Incubator
Procedure:
-
Prepare Fungal Inoculum:
-
For yeasts, culture the strain in Sabouraud Dextrose Broth overnight at 35°C. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
For molds, grow the culture on Potato Dextrose Agar until sporulation is evident. Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. Adjust the spore suspension to a concentration of approximately 10^6 spores/mL.
-
-
Inoculate Agar Plates:
-
Dip a sterile swab into the adjusted fungal inoculum and rotate it against the side of the tube to remove excess liquid.
-
Evenly streak the swab over the entire surface of the agar plate in three directions to ensure confluent growth.
-
-
Apply Test Compounds:
-
Aseptically place sterile filter paper discs onto the inoculated agar surface.
-
Pipette a defined volume (e.g., 10 µL) of each test compound solution, positive control, and negative control onto separate discs.
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 35°C for Candida and Aspergillus species) for 24-48 hours.
-
-
Data Analysis:
-
Measure the diameter of the zone of inhibition (the clear area around the disc where fungal growth is absent) in millimeters. A larger zone of inhibition indicates greater antifungal activity.
-
Protocol 2: Broth Microdilution Assay for MIC Determination
This quantitative method determines the minimum inhibitory concentration (MIC) of the test compounds.
Materials:
-
Fungal strains
-
Growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
Sterile 96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Amphotericin B, Fluconazole)
-
Spectrophotometer (optional, for objective reading)
-
Multichannel pipette
Procedure:
-
Prepare Compound Dilutions:
-
Perform serial two-fold dilutions of the test compounds and control drugs in the 96-well plates using the RPMI-1640 medium. The final volume in each well should be 100 µL.
-
-
Prepare Fungal Inoculum:
-
Prepare the fungal inoculum as described in Protocol 1 and dilute it in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 cells/mL for yeasts or 0.4-5 x 10^4 spores/mL for molds in the test wells.
-
-
Inoculate Microtiter Plates:
-
Add 100 µL of the diluted fungal inoculum to each well containing the compound dilutions. This will bring the final volume in each well to 200 µL.
-
Include wells with inoculum only (growth control) and wells with medium only (sterility control).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth. Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
-
Visualizations
Logical Workflow for Antifungal Screening
Caption: Workflow for the screening and identification of lead antifungal compounds.
Proposed Mechanism of Action for Quinone Derivatives
Caption: Proposed mechanism of antifungal action for quinone derivatives.
References
Application Notes and Protocols for In Vitro Cytotoxicity Testing of 3-Methoxy-2,5-toluquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-2,5-toluquinone, a substituted p-benzoquinone, belongs to a class of compounds known for their diverse biological activities. Quinone derivatives are of significant interest in drug discovery, particularly in oncology, due to their potential cytotoxic effects against cancer cells. The mechanism of action for many quinones involves the induction of oxidative stress through the generation of reactive oxygen species (ROS), which can subsequently trigger programmed cell death, or apoptosis.[1]
These application notes provide a comprehensive guide for the in vitro cytotoxicity testing of this compound. Detailed protocols for key assays, including the MTT assay for cell viability, the LDH assay for cytotoxicity, and a caspase activity assay for apoptosis, are presented. Additionally, potential signaling pathways involved in quinone-induced cell death are illustrated.
Data Presentation
The cytotoxic effects of a compound are typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of cell growth or viability. While direct experimental data for this compound is limited in publicly available literature, the following tables provide representative IC50 values for structurally similar benzoquinone derivatives against various human cancer cell lines. This data serves as a valuable reference for anticipating the potential cytotoxic potency of this compound.
Disclaimer: The IC50 values presented below are representative examples based on the activity of structurally similar quinone compounds and are provided for illustrative purposes. Actual experimental values for this compound may vary.
Table 1: Comparative Cytotoxicity of p-Benzoquinone Analogs in Rat Hepatocytes and PC12 Cells [2]
| Compound | IC50 (µM) in Rat Hepatocytes | IC50 (µM) in PC12 Cells |
| p-Benzoquinone | 15 ± 2 | 25 ± 3 |
| 2-Methyl-p-benzoquinone | 40 ± 5 | 50 ± 6 |
| 2-Methoxy-p-benzoquinone | 30 ± 4 | 40 ± 5 |
| 2,6-Dimethyl-p-benzoquinone | 150 ± 15 | 100 ± 12 |
| 2,6-Dimethoxy-p-benzoquinone | > 1000 | > 1000 |
| Tetrachloro-p-benzoquinone | 5 ± 1 | 10 ± 2 |
| Duroquinone | > 1000 | > 1000 |
| 2,6-Di-tert-butyl-p-benzoquinone | > 1000 | > 1000 |
Data sourced from Siraki et al., Toxicological Sciences, 2004.[2]
Table 2: Inhibitory Concentrations (IC50) of Methoxy-p-benzoquinones on DNA Synthesis in Ehrlich Ascites Tumor Cells [2]
| Compound | IC50 (µM) |
| 2-Methoxy-p-benzoquinone | 30 ± 4 |
| 2,6-Dimethoxy-p-benzoquinone | > 1000 |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[3][4][5]
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)[2]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[4][6]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in complete culture medium to achieve a range of final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Cell Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells.[4]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2] Gently shake the plate for 15 minutes to ensure complete dissolution.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Assessment of Cytotoxicity using the Lactate Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8]
Materials:
-
LDH cytotoxicity assay kit
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.
-
Compound Treatment: Add the desired concentrations of this compound to the wells. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).
-
Incubation: Incubate the plate for the desired exposure period at 37°C.[8]
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.
-
Assay Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]
-
Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9][10]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit manual, which typically involves subtracting the spontaneous release from the treated and maximum release values.
Protocol 3: Assessment of Apoptosis using a Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[11] The assay utilizes a labeled substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) which is cleaved by active caspase-3, producing a detectable signal.[11][12]
Materials:
-
Caspase-3 activity assay kit (colorimetric or fluorometric)
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Chilled cell lysis buffer
-
Reaction buffer containing DTT
-
Caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC)
-
96-well plate
-
Microplate reader (for absorbance or fluorescence)
Procedure:
-
Induce Apoptosis: Treat cells with this compound at various concentrations and for desired time points. Include an untreated control group.
-
Cell Lysis:
-
Protein Quantification (Optional but Recommended): Determine the protein concentration of the cell lysates to normalize caspase activity.
-
Caspase-3 Assay:
-
Signal Detection:
-
Data Analysis: Compare the signal from the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Proposed Signaling Pathway for Quinone-Induced Apoptosis
Quinone compounds, including this compound, are thought to induce cytotoxicity primarily through the generation of reactive oxygen species (ROS).[1] This increase in intracellular ROS can lead to oxidative stress, damaging cellular components and activating stress-related signaling pathways, such as the JNK and p38 MAPK pathways.[1][15] Activation of these pathways can, in turn, trigger the intrinsic apoptosis pathway, characterized by the activation of caspase cascades, ultimately leading to cell death.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. bds.berkeley.edu [bds.berkeley.edu]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. cellbiologics.com [cellbiologics.com]
- 10. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 11. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. mpbio.com [mpbio.com]
- 14. abcam.com [abcam.com]
- 15. 2-Methoxy-1,4-naphthoquinone (MNQ) induces apoptosis of A549 lung adenocarcinoma cells via oxidation-triggered JNK and p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Efficacy of 3-Methoxy-2,5-toluquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-2,5-toluquinone, also known as 2-Methoxy-6-methyl-1,4-benzoquinone (CAS No. 611-68-7), is a naturally occurring benzoquinone derivative found in various fungal species, such as Aspergillus sp. and Antrodia cinnamomea.[1][2] This class of compounds is of significant interest to the scientific community due to its potential therapeutic properties, including antimicrobial and cytotoxic activities.[3][4][5] These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy of this compound, focusing on its cytotoxic and potential anticancer effects. The methodologies described herein are standard in vitro assays for determining cell viability, induction of apoptosis, and generation of reactive oxygen species (ROS), which are critical parameters in preclinical drug development.
Data Presentation
The following tables summarize the reported biological activities of this compound and its analogs. This data provides a baseline for expected efficacy and aids in the design of experimental concentrations.
Table 1: Cytotoxic Activity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| P-388 | Murine Leukemia | 2.8 |
| KB-16 | Human Oral Epidermoid Carcinoma | 3.1 |
| A-549 | Human Lung Carcinoma | 4.2 |
| HT-29 | Human Colon Adenocarcinoma | 8.7 |
| MCF-7 | Human Breast Adenocarcinoma | 3.5 |
| H-460 | Human Large Cell Lung Carcinoma | 3.9 |
| Data derived from studies on 2-methoxy-6-methyl-1,4-benzoquinone isolated from Antrodia cinnamomea.[1] |
Table 2: Antimicrobial and Antifungal Activity of this compound
| Organism | Type | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | Bacterium | >800 µg/mL |
| Bacillus subtilis | Bacterium | >800 µg/mL |
| Candida albicans | Yeast | Moderately Active |
| Candida guilliermondii | Yeast | Moderately Active |
| Rhodotorula glutinis | Yeast | Moderately Active |
| Data indicates that while some related toluquinones show significant antibacterial activity, this compound's more pronounced activity may be against fungal species.[4] |
Proposed Signaling Pathways of this compound
Based on the known mechanisms of similar quinone-based compounds, this compound is hypothesized to exert its cytotoxic effects through the induction of oxidative stress and subsequent activation of apoptotic signaling pathways. The diagrams below illustrate these potential mechanisms.
Experimental Workflow
A systematic approach is crucial for evaluating the efficacy of this compound. The following workflow outlines the recommended sequence of cell-based assays.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Reactive Oxygen Species (ROS) Detection Assay
Principle: This assay uses the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, and in the presence of ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Cells and this compound
-
24-well plates
-
DCFH-DA probe
-
PBS
-
Flow cytometer or fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells in 24-well plates and treat with this compound for the desired time. Include a positive control (e.g., H2O2).
-
Staining: After treatment, wash the cells with PBS and then incubate with DCFH-DA solution (typically 10 µM in serum-free medium) for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer or a fluorescence microscope.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cells and this compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Caspase-3/7 Activity Assay
Principle: This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. The assay utilizes a proluminescent caspase-3/7 substrate which is cleaved by active caspase-3/7, leading to a luminescent signal.
Materials:
-
Cells and this compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound for the desired time.
-
Assay Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gently shaking the plate and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity.
Conclusion
The provided protocols and background information offer a comprehensive framework for the systematic evaluation of this compound's efficacy in cell-based models. By employing these assays, researchers can elucidate its cytotoxic mechanisms, identify potential signaling pathways involved, and gather the necessary data to support its further development as a potential therapeutic agent.
References
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone | 50827-57-1 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Aurantiogliocladin inhibits biofilm formation at subtoxic concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fungal | 真菌 | 抑制剂 | MCE [medchemexpress.cn]
3-Methoxy-2,5-toluquinone: A Potential Therapeutic Agent - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-2,5-toluquinone is a quinone derivative that has been identified as an antibacterial and antifungal agent.[1][] It is a natural product isolated from Aspergillus sp. HPL Y-30,212.[1] While direct and extensive research on the broader therapeutic potential of this compound is limited, the structural similarities to other well-studied benzoquinones, such as Coenzyme Q0 (2,3-Dimethoxy-5-methyl-p-benzoquinone), suggest that it may possess other significant biological activities.[3][4][5]
This document provides detailed application notes and experimental protocols to guide the investigation of this compound as a potential therapeutic agent. The proposed mechanisms and protocols are largely extrapolated from research on structurally related compounds and should serve as a foundational framework for future studies.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Formula | C8H8O3 | [6][7] |
| Molecular Weight | 152.15 g/mol | [8] |
| Appearance | Light yellow to yellow solid | [8] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [8] |
| Storage (In solvent) | -80°C for 6 months, -20°C for 1 month | [1][8] |
Potential Therapeutic Applications and Mechanisms of Action
Based on the activities of structurally similar benzoquinones, this compound could be investigated for the following therapeutic applications. The primary proposed mechanism of action for related compounds revolves around the induction of oxidative stress and the modulation of key cellular signaling pathways.[5]
1. Anticancer Activity:
Many quinone derivatives exhibit cytotoxic effects against cancer cells.[4][5] The proposed mechanisms include:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells.[5]
-
Inhibition of Signaling Pathways: Potentially targeting pro-survival pathways like the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and growth.[3][5]
2. Antimicrobial Activity:
As established, this compound possesses moderate antibacterial and antifungal properties.[1][] Further investigation could delineate its spectrum of activity and mechanism of antimicrobial action.
Proposed Signaling Pathway for Anticancer Activity
The following diagram illustrates a potential mechanism of action for this compound in cancer cells, based on the known activity of related benzoquinones.[5]
Caption: Proposed anticancer mechanism of this compound.
Experimental Protocols
The following are generalized protocols for the in vitro evaluation of this compound. These should be optimized by the end-user for specific cell lines and experimental conditions.
Preparation of Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
Protocol:
-
Stock Solution (10 mM): Dissolve an appropriate amount of this compound powder in DMSO to prepare a 10 mM stock solution. Sonicate briefly if necessary to ensure complete dissolution. Store at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, dilute the stock solution with complete cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration of the compound that inhibits cell viability by 50% (IC50).[4]
Materials:
-
Cancer cell line of interest (e.g., SKOV-3, A549, MCF-7)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO in medium) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to measure the protein levels of key components of a signaling pathway, such as the PI3K/Akt/mTOR pathway.[5]
Materials:
-
Cancer cell line
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-mTOR, anti-phospho-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis: Treat cells in 6-well plates with this compound at its IC50 concentration for a specified time. Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on cell cycle distribution.[5]
Materials:
-
Cancer cell line
-
6-well plates
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Cell Treatment and Fixation: Treat cells with this compound at its IC50 concentration for 24 or 48 hours. Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle to identify any cell cycle arrest.
Quantitative Data from Structurally Related Compounds
The following table summarizes key quantitative data for Coenzyme Q0 (2,3-Dimethoxy-5-methyl-p-benzoquinone), a structurally related compound, which may provide a reference for designing experiments with this compound.[5]
| Cell Line | IC50 (µM) | Notes |
| SKOV-3 (human ovarian carcinoma) | 26.6 | Demonstrates cytotoxicity in cancer cells. |
| A2780 (human ovarian carcinoma) | 27.3 | |
| A2870/CP70 (human ovarian carcinoma) | 28.4 | |
| Non-cancerous ovarian surface epithelial cells | > 40 | Shows some selectivity for cancer cells. |
Conclusion
While this compound is primarily known for its antimicrobial properties, its structural similarity to other biologically active benzoquinones suggests a broader therapeutic potential, particularly in oncology. The application notes and protocols provided herein offer a comprehensive framework for initiating in vitro investigations into its mechanism of action and efficacy. Further research is warranted to fully elucidate the therapeutic promise of this natural compound.
References
Protocol for Assessing the Antioxidant Capacity of Benzoquinones
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoquinones are a class of organic compounds that play significant roles in various biological processes, including cellular respiration and oxidative stress responses.[1] Their unique chemical structure allows them to participate in redox cycling, acting as both antioxidants and, under certain conditions, pro-oxidants. The antioxidant activity of benzoquinones is largely attributed to their ability to scavenge free radicals and to induce endogenous antioxidant defense mechanisms, such as the Nrf2-ARE signaling pathway.[2][3] Conversely, their capacity to accept electrons can also lead to the generation of reactive oxygen species (ROS), contributing to cellular damage.
Given this dual nature, a comprehensive assessment of the antioxidant capacity of benzoquinone derivatives is crucial for their development as potential therapeutic agents. This document provides detailed protocols for three common in vitro assays used to evaluate antioxidant capacity: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay. Additionally, it includes a summary of quantitative antioxidant data for selected benzoquinone derivatives and a schematic of the key signaling pathway involved in their antioxidant action.
Data Presentation: Antioxidant Capacity of Benzoquinone Derivatives
The following table summarizes the antioxidant capacity of various benzoquinone derivatives as determined by DPPH, ABTS, and ORAC assays. IC50 values represent the concentration of the compound required to scavenge 50% of the radicals, with lower values indicating higher antioxidant activity. ORAC values are expressed as Trolox equivalents (TE), where a higher value signifies greater antioxidant capacity.
| Compound | Assay | IC50 (µM) | ORAC (µmol TE/µmol) | Reference |
| 1,4-Benzoquinone | DPPH | >1000 | - | [4] |
| 2-Methyl-1,4-benzoquinone | DPPH | 850 | - | [4] |
| 2,6-Dimethyl-1,4-benzoquinone | DPPH | 250 | - | [4] |
| 2,3,5-Trimethyl-1,4-benzoquinone | DPPH | 150 | - | [4] |
| Duroquinone (2,3,5,6-Tetramethyl-1,4-benzoquinone) | DPPH | 120 | - | [4] |
| Coenzyme Q0 (2,3-Dimethoxy-5-methyl-1,4-benzoquinone) | DPPH | 25 | - | [4] |
| Hydroquinone | ABTS | - | 1.8 | [4] |
| tert-Butyl-1,4-benzoquinone | ORAC | - | ~1.5 | [4] |
| 2-Phenylthio-5-tert-butyl-1,4-benzoquinone | ORAC | - | ~50 | [4] |
| 2-(S-phenylalaninyl)-5-tert-butyl-1,4-benzoquinone | ORAC | - | ~43 | [4] |
| Trolox (Standard) | DPPH | 4.5 | - | [5] |
| Trolox (Standard) | ABTS | 2.5 | 1.0 | [4][5] |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant, which results in a color change from purple to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Test benzoquinone compounds
-
Positive control (e.g., Trolox, Ascorbic acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test Samples: Dissolve the benzoquinone derivatives and the positive control in methanol to prepare a stock solution (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.
-
Assay Protocol:
-
Add 100 µL of the DPPH working solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of the test samples or positive control to the wells. For the blank, add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
-
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation, which is blue-green in color. The reduction of ABTS•+ by an antioxidant results in a loss of color.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test benzoquinone compounds
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Preparation of Test Samples: Prepare a series of dilutions of the benzoquinone derivatives and the positive control in the same solvent used to dilute the ABTS•+ working solution.
-
Assay Protocol:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of the test samples or positive control to the wells.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the scavenging activity of the test compound to that of a Trolox standard curve.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
Test benzoquinone compounds
-
Positive control (Trolox)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer on the day of the assay.
-
Prepare a series of dilutions of the benzoquinone derivatives and Trolox standard in phosphate buffer.
-
-
Assay Protocol:
-
Add 150 µL of the fluorescein working solution to each well of a 96-well black microplate.
-
Add 25 µL of the different concentrations of the test samples, Trolox standards, or buffer (for the blank) to the wells.
-
Incubate the plate at 37°C for 15 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin recording the fluorescence every minute for at least 60 minutes.
-
-
Data Analysis:
-
Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and the blank.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
Determine the ORAC value of the test samples by comparing their net AUC to the Trolox standard curve. The results are expressed as micromoles of Trolox Equivalents (TE) per micromole or milligram of the compound.
-
Mandatory Visualizations
Experimental workflow for assessing antioxidant capacity.
Nrf2-ARE signaling pathway activation by benzoquinones.
References
- 1. Regulation of PKM2 and Nrf2-ARE Pathway during Benzoquinone Induced Oxidative Stress in Yolk Sac Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Essential role of Nrf2 in protection against hydroquinone- and benzoquinone-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant Activity of Natural Hydroquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Cellular Respiration with 3-Methoxy-2,5-toluquinone
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Quinones are a class of organic compounds that play crucial roles in biological systems, most notably as electron carriers in the electron transport chain (ETC). Their ability to accept and donate electrons makes them essential for cellular respiration and ATP production. 3-Methoxy-2,5-toluquinone, a substituted benzoquinone, is of interest for its potential to modulate mitochondrial function. Due to its chemical structure, it is hypothesized to interfere with the ETC, making it a valuable tool for studying the effects of mitochondrial dysfunction in various cellular contexts. Benzoquinones can induce cytotoxic effects in tumor cells, often attributed to their capacity to generate reactive oxygen species (ROS) and act as alkylating agents, leading to cellular damage and apoptosis.[1]
Hypothesized Mechanism of Action
While specific mechanistic studies on this compound are not extensively documented, its activity can be inferred from the behavior of structurally similar quinone derivatives. The proposed mechanism of action involves the following key events:
-
Interference with the Electron Transport Chain (ETC): Like many quinones, this compound is predicted to intercept electrons within the ETC. This interference is likely to occur at Complex I or Complex III, disrupting the normal flow of electrons to oxygen.[2][3]
-
Induction of Reactive Oxygen Species (ROS): The disruption of the ETC can lead to the premature leakage of electrons to molecular oxygen, resulting in the formation of superoxide anions (O₂⁻) and other reactive oxygen species.[4] This induced oxidative stress can damage cellular macromolecules, including lipids, proteins, and DNA.
-
Depletion of Cellular ATP: By inhibiting the ETC, this compound is expected to decrease the efficiency of oxidative phosphorylation, leading to a reduction in cellular ATP levels. This energy depletion can trigger various cellular stress responses and, ultimately, cell death.
-
Induction of Apoptosis: The combination of oxidative stress and ATP depletion can lead to the opening of the mitochondrial permeability transition pore (mPTP), the release of cytochrome c, and the activation of the caspase cascade, culminating in apoptosis.
Potential Research Applications
-
Studying Mitochondrial Dysfunction: this compound can be used as a chemical tool to induce and study mitochondrial dysfunction in various cell models, providing insights into the pathogenesis of diseases associated with mitochondrial defects.
-
Cancer Research: Given that many cancer cells exhibit altered metabolism and are often more susceptible to mitochondrial inhibitors, this compound could be investigated for its potential as an anti-cancer agent.[1] Its ability to induce ROS and apoptosis makes it a candidate for targeted cancer therapy.
-
Drug Discovery: The quinone scaffold can be used as a starting point for the development of novel therapeutics targeting mitochondrial pathways.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound based on typical values observed for related quinone compounds. Note: These values are for illustrative purposes and must be determined experimentally for this compound.
| Parameter | Cell Line | Value |
| IC₅₀ (Cytotoxicity) | MCF-7 (Breast Cancer) | 10-50 µM |
| A549 (Lung Cancer) | 15-60 µM | |
| HeLa (Cervical Cancer) | 20-75 µM | |
| Oxygen Consumption Rate (OCR) | ||
| Basal Respiration | Various | ↓ (Decrease) |
| ATP Production | Various | ↓ (Decrease) |
| Maximal Respiration | Various | ↓ (Decrease) |
| Reactive Oxygen Species (ROS) | ||
| Fold Increase in ROS | Various | 2-5 fold |
| Mitochondrial Membrane Potential (ΔΨm) | Various | ↓ (Depolarization) |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the overnight culture medium from the cells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO at the same concentration as the highest compound concentration).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Cell Mito Stress Test
This protocol measures key parameters of mitochondrial function.[5][6][7][8]
Materials:
-
Seahorse XF Analyzer (e.g., XF96 or XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Glucose, Pyruvate, Glutamine
-
This compound
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
Hydrate Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.
-
Prepare Assay Medium: On the day of the assay, prepare Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Warm to 37°C and adjust the pH to 7.4.
-
Cell Preparation: Remove the culture medium from the cells, wash with the assay medium, and add the final volume of assay medium to each well. Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.
-
Prepare Drug Plate: Load the injector ports of the sensor cartridge with this compound (Port A), Oligomycin (Port B), FCCP (Port C), and Rotenone/Antimycin A (Port D) at optimized concentrations.
-
Run Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and start the assay. The instrument will measure the OCR at baseline and after the sequential injection of the compounds.
-
Data Analysis: Normalize the OCR data to cell number or protein concentration. Calculate the parameters of mitochondrial respiration: basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and non-mitochondrial respiration.[8]
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA Assay
This protocol is for the detection of total intracellular ROS.[9][10]
Materials:
-
Cells of interest
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Serum-free medium
-
PBS (Phosphate-Buffered Saline)
-
This compound
-
Positive control (e.g., H₂O₂)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for the desired time period. Include a vehicle control and a positive control.
-
DCFH-DA Loading: Prepare a 10 µM working solution of DCFH-DA in serum-free medium. Remove the treatment medium, wash the cells once with PBS, and then add 100 µL of the DCFH-DA working solution to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.
-
Wash: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. Alternatively, visualize the fluorescence using a fluorescence microscope.
-
Data Analysis: Quantify the fluorescence intensity and express it as a fold change relative to the vehicle control.
Visualizations
Hypothesized Mechanism of Action
Caption: Hypothesized mechanism of this compound action.
Experimental Workflow
Caption: Workflow for studying cellular respiration effects.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Nitro-2-(3-phenylpropylamino)benzoic acid (NPPB) stimulates cellular ATP release through exocytosis of ATP-enriched vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. content.protocols.io [content.protocols.io]
- 6. Seahorse XF Cell Mito Stress Test assay [bio-protocol.org]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for 3-Methoxy-2,5-toluquinone in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-2,5-toluquinone, a naturally occurring benzoquinone derivative found in various fungal species, has garnered interest for its bioactive properties, including moderate antibacterial and antifungal effects. While extensive research on its specific applications in enzyme inhibition is still emerging, the broader class of quinones and their derivatives are well-documented as modulators of various enzymatic activities. These compounds are known to interfere with key cellular signaling pathways implicated in cancer and inflammation, such as the PI3K/Akt/mTOR, NF-κB, and MAPK pathways.
This document provides a comprehensive guide for researchers interested in investigating the enzyme-inhibiting potential of this compound. It outlines the current landscape based on structurally similar compounds, offers detailed protocols for initiating enzyme inhibition assays, and presents visual workflows and pathway diagrams to guide experimental design.
Potential Enzyme Targets and Biological Activity
Direct experimental data on the specific enzyme targets of this compound is limited in publicly available literature. However, based on the known activities of structurally related methoxy-substituted quinones, several enzyme families represent promising targets for investigation:
-
Cytochrome P450 (CYP) Enzymes: These enzymes are central to drug metabolism and are known to be inhibited by various quinone compounds. An in-silico study on the isomer, 2-methyl-5-methoxy-1,4-benzoquinone, predicted inhibitory activity against CYP3A4, suggesting that this compound may also interact with CYP enzymes.
-
NAD(P)H:Quinone Oxidoreductases (NQO1 and NQO2): These are key enzymes in the detoxification of quinones. Inhibition of these enzymes can alter cellular redox states and may be a strategy in cancer therapy.
-
5-Lipoxygenase (5-LOX): This enzyme is involved in the biosynthesis of pro-inflammatory leukotrienes. Inhibition of 5-LOX is a target for anti-inflammatory drug development, and some benzoquinone derivatives have shown inhibitory activity against this enzyme.
-
Kinases in Signaling Pathways: As many quinone derivatives exhibit anticancer and anti-inflammatory properties, it is plausible that this compound may inhibit protein kinases involved in pathways such as PI3K/Akt/mTOR and MAPK.
Data Presentation: A Predictive Outlook
Due to the absence of direct experimental quantitative data for this compound, this section presents a predictive view based on an in-silico analysis of a structurally related isomer. This data should be used as a preliminary guide for experimental design and not as a substitute for empirical validation.
Table 1: Predicted Inhibitory Activity of a Methoxy-Toluquinone Isomer
| Compound Name | Target Enzyme | Assay Type | Predicted IC50 |
| 2-Methyl-5-methoxy-1,4-benzoquinone | Cytochrome P450-3A4 (CYP3A4) | In-silico (Molecular Docking) | 13.68 ppm |
Note: This IC50 value is a computational prediction and requires experimental verification.
Experimental Protocols
The following are detailed, generalized protocols for conducting enzyme inhibition assays that can be adapted for screening and characterizing the inhibitory activity of this compound against a target enzyme.
General Protocol for in vitro Enzyme Inhibition Assay
This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of this compound against a purified enzyme.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for the target enzyme)
-
Positive control inhibitor (known inhibitor of the target enzyme)
-
96-well microplate
-
Microplate reader (capable of absorbance, fluorescence, or luminescence detection)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution to create a range of working concentrations. Dilute further in assay buffer to achieve final desired concentrations for the assay. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid solvent effects on enzyme activity.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer and the solvent vehicle (e.g., DMSO at the same final concentration as in the test wells).
-
Negative Control wells (100% enzyme activity): Add assay buffer, solvent vehicle, and the enzyme solution.
-
Test wells: Add assay buffer, this compound at various concentrations, and the enzyme solution.
-
Positive Control wells: Add assay buffer, a known inhibitor at its IC50 concentration, and the enzyme solution.
-
-
Pre-incubation:
-
Gently mix the contents of the plate.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add the substrate to all wells simultaneously to start the enzymatic reaction.
-
-
Detection:
-
Immediately place the microplate in a pre-warmed microplate reader.
-
Measure the change in absorbance, fluorescence, or luminescence over a specific time period. Kinetic readings are often preferred.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well from the linear portion of the progress curve.
-
Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of test well / Rate of negative control well)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing the enzyme inhibitory properties of a compound like this compound.
Caption: General workflow for an enzyme inhibition assay.
Potential Signaling Pathway Involvement
Given the established role of quinone derivatives in modulating cancer-related signaling, the PI3K/Akt/mTOR pathway is a relevant area of investigation. Inhibition of key kinases in this pathway can lead to decreased cell proliferation and survival.
Caption: Potential inhibition points in the PI3K/Akt/mTOR pathway.
Conclusion
While direct experimental evidence for the enzyme inhibitory activity of this compound is not yet widely available, its structural similarity to other bioactive quinones suggests significant potential in this area. The protocols and information provided herein offer a solid foundation for researchers to begin exploring its effects on various enzymatic targets. Further investigation is warranted to elucidate the specific mechanisms of action and to determine the quantitative inhibitory parameters of this compound, which may lead to the development of novel therapeutic agents.
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Methoxy-2,5-toluquinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 3-Methoxy-2,5-toluquinone.
Frequently Asked Questions (FAQs)
Q1: What are the general physical and chemical properties of this compound?
This compound, also known as 2-Methoxy-6-methyl-p-benzoquinone, is a light yellow to yellow solid.[1] Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₈O₃ |
| Molecular Weight | 152.15 g/mol [1] |
| Appearance | Light yellow to yellow solid[1] |
| CAS Number | 611-68-7[1][2][3] |
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and purity of this compound. The recommended storage conditions are detailed in the table below.
| Format | Storage Temperature | Duration |
| Powder | -20°C | 3 years[4] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 6 months[1][4] |
| -20°C | 1 month[1][4] |
Q3: What are the common impurities I should be aware of during the synthesis and purification of methoxy-substituted quinones?
While specific impurities for the synthesis of this compound are not extensively documented in readily available literature, common impurities in the synthesis of related methoxy-methyl-benzoquinones can include:
-
Unreacted Starting Materials: Such as the corresponding phenol or methoxy-toluene precursors.[5]
-
Isomeric Byproducts: Formation of other positional isomers of the methoxy-methyl-benzoquinone.[6]
-
Hydroquinone: The corresponding hydroquinone of the target molecule can form a dark-colored quinhydrone complex with the quinone product.[6]
-
Demethylated Products: Loss of the methoxy group can result in hydroxylated or demethylated benzoquinones.[6]
-
Over-oxidation Products: Harsh reaction conditions can lead to polymeric materials or ring-opened byproducts.[6]
-
Degradation Products: Some quinones can be sensitive to the acidic nature of silica gel, potentially leading to degradation during column chromatography.[7]
Q4: Which purification technique is better for this compound: recrystallization or column chromatography?
The choice of purification method depends on the scale of your experiment and the nature of the impurities.
-
Recrystallization is generally a good choice for larger scale purifications where impurities have different solubility profiles from the product. It is typically faster and uses less solvent than chromatography. However, it may not be effective at removing impurities with similar solubilities.
-
Column Chromatography offers a higher degree of separation and is ideal for removing impurities that are difficult to separate by other means. It is the preferred method for achieving very high purity, especially on a smaller scale. The main drawbacks are that it is more time-consuming and requires larger volumes of solvent.[5]
Troubleshooting Guide
Problem 1: My final product is an oil or a low-melting solid, not the expected yellow crystalline solid.
-
Possible Cause 1: Presence of Impurities: Unreacted starting materials or byproducts can depress the melting point of your product.[5]
-
Solution: Repurify the material using column chromatography to separate the impurities.
-
-
Possible Cause 2: Residual Solvent: Incomplete removal of solvents from the purification process.[5]
-
Solution: Ensure the product is thoroughly dried under high vacuum.
-
Problem 2: The purified product is dark brown or greenish, not a vibrant yellow.
-
Possible Cause: Presence of Quinhydrone Complex: This is a common issue in quinone chemistry where the quinone product forms a charge-transfer complex with its corresponding hydroquinone.[6]
-
Solution 1: Reductive Wash: Wash the crude product with a mild reducing agent solution (e.g., sodium bisulfite) to convert the hydroquinone back to the quinone.[6]
-
Solution 2: Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Use with caution as it can also adsorb the desired product.[5]
-
Solution 3: Column Chromatography: This is a very effective method for separating colored impurities.[5]
-
Problem 3: I am experiencing low yield after recrystallization.
-
Possible Cause 1: Inappropriate Solvent System: The solvent may be too effective at dissolving the compound, even at low temperatures.[8]
-
Solution: The ideal solvent is one in which the compound is highly soluble when hot and sparingly soluble when cold. Experiment with different solvents or co-solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).[8]
-
-
Possible Cause 2: Using Too Much Solvent: An excessive amount of solvent will keep the product in solution even upon cooling.[8]
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[8]
-
-
Possible Cause 3: Premature Crystallization: The product crystallizes on the filter paper during hot filtration.
-
Solution: Use a pre-heated funnel and filter the hot solution as quickly as possible.[5]
-
-
Possible Cause 4: Rapid Cooling: Cooling the solution too quickly can lead to the formation of fine, impure crystals or "oiling out".[8]
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8]
-
-
Possible Cause 5: Supersaturation: The solution may be supersaturated and require nucleation to begin crystallization.[8]
-
Solution: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[8]
-
Problem 4: My compound is streaking or not moving on the silica gel TLC plate.
-
Possible Cause 1: Inappropriate Solvent System: The polarity of the eluent may be too low.
-
Solution: For quinones, a good starting point for TLC on silica gel is a mixture of hexane and ethyl acetate. Start with a ratio of 8:2 (v/v) and increase the proportion of ethyl acetate to increase the polarity. An ideal Rf value for column chromatography is typically between 0.3 and 0.5.[7]
-
-
Possible Cause 2: Compound Degradation on Silica: Benzoquinones can be sensitive to the acidic nature of silica gel.[7]
-
Solution: Consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like neutral alumina.[7]
-
Problem 5: The compound is stuck at the top of the silica gel column.
-
Possible Cause 1: Solvent Polarity is Too Low: The eluent is not polar enough to move the compound down the column.[7]
-
Solution: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).[7]
-
-
Possible Cause 2: Strong Interaction with Silica: The methoxy and carbonyl groups can interact strongly with the silanol groups on the silica gel.[7]
-
Solution: If increasing the solvent polarity is not effective, consider switching to a less acidic stationary phase such as neutral alumina.[7]
-
Experimental Protocols
Disclaimer: The following protocols are general procedures for the purification of methoxy-substituted benzoquinones and have been adapted for this compound based on best practices for similar compounds, due to a lack of specific published protocols for this exact molecule.
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, and mixtures) to find a suitable system where the compound is soluble when hot and sparingly soluble when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.[8]
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal (1-2% by weight of the crude product), swirl, and heat for a few minutes.[5]
-
Hot Filtration: If charcoal was used, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.[5]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[5]
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material on silica gel. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3-0.5 for the desired product.[7]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column, ensuring there are no air bubbles or cracks.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[7]
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes. The polarity of the eluent can be gradually increased if necessary to elute the compound.[7]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[8]
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common purification issues.
References
Optimizing reaction conditions for "3-Methoxy-2,5-toluquinone" synthesis
Technical Support Center: Synthesis of 3-Methoxy-2,5-toluquinone
Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions. The proposed synthetic route involves the oxidation of a suitable precursor, such as 2-methoxy-4-methylphenol.
Problem: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Oxidizing Agent | The oxidizing agent (e.g., Fremy's salt, salcomine, hypervalent iodine reagents) may have degraded. Use a fresh batch of the oxidizing agent or test its activity on a known standard. Fremy's salt, in particular, can be unstable.[1][2][3][4][5] |
| Incorrect Reaction Temperature | The optimal temperature for the oxidation reaction was not maintained. Carefully monitor and control the reaction temperature using a temperature-controlled bath. Phenol oxidations can be sensitive to temperature fluctuations. |
| Suboptimal pH | The reaction medium does not have the appropriate pH for the chosen oxidant. Adjust the pH of the reaction mixture as specified in general protocols for the specific oxidant. For example, Fremy's salt oxidations are typically carried out in a buffered, weakly alkaline solution.[1] |
| Poor Quality Starting Material | The precursor (e.g., 2-methoxy-4-methylphenol) is impure. Purify the starting material before use, for example, by distillation or recrystallization. |
| Incomplete Reaction | The reaction was not allowed to proceed to completion. Increase the reaction time and monitor for the disappearance of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Insufficient Oxidizing Agent | An insufficient amount of the oxidizing agent was used. Ensure the correct stoichiometry of the oxidizing agent is used. A slight excess may be necessary, but this should be optimized to avoid over-oxidation.[6] |
Problem: Formation of Multiple Side Products on TLC/HPLC
| Potential Cause | Recommended Solution |
| Formation of Isomeric Byproducts | Depending on the starting material and reaction conditions, isomeric quinones (e.g., ortho-quinones) may be formed.[7][8] Optimize the reaction conditions for better selectivity. Purification by column chromatography may be necessary to separate isomers. |
| Demethylation | Loss of the methoxy group can lead to the formation of hydroxylated or demethylated benzoquinones. Use milder reaction conditions and avoid strong acids or high temperatures. |
| Over-oxidation/Degradation | Harsh reaction conditions can lead to the formation of smaller, more polar byproducts or polymeric materials.[8] Reduce the reaction time and/or the stoichiometry of the oxidizing agent. Monitor the reaction progress closely. |
| Dimerization/Polymerization | Phenoxy radicals generated during the reaction can couple to form dimers or polymers. Use a less concentrated solution of the starting material and maintain a consistent temperature. |
Problem: Product is a Dark, Tarry, or Oily Substance
| Potential Cause | Recommended Solution |
| Over-oxidation | The reaction was allowed to proceed for too long, or an excess of the oxidizing agent was used, leading to the formation of polymeric byproducts. Reduce the reaction time and/or the stoichiometry of the oxidizing agent. Monitor the reaction progress closely using TLC or HPLC. |
| Presence of Quinhydrone Complex | The product is contaminated with the corresponding hydroquinone, forming a dark-colored charge-transfer complex. Wash the crude product with a mild reducing agent solution (e.g., sodium bisulfite) to convert the hydroquinone back to the quinone, followed by re-oxidation, or purify by sublimation or recrystallization.[9][10] |
| Decomposition during Workup | Quinones can be sensitive to high temperatures and extreme pH. During the work-up, avoid prolonged heating and exposure to strong acids or bases. Ensure that any quenching steps are performed carefully and at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A1: While specific literature for the synthesis of this compound is limited, a common and plausible route is the oxidation of 2-methoxy-4-methylphenol. The para-position relative to the hydroxyl group is unsubstituted, making it susceptible to oxidation to the corresponding p-benzoquinone.[8][11]
Q2: Which oxidizing agents are suitable for the conversion of 2-methoxy-4-methylphenol to this compound?
A2: Several oxidizing agents can be employed for this type of transformation. Common choices include:
-
Fremy's salt (potassium nitrosodisulfonate): This is a selective oxidant for the conversion of phenols to quinones.[1][2][4][12][13]
-
Salcomine (and related cobalt-salen complexes) with oxygen: This system offers a catalytic method for the oxidation of phenols.[8][11][14]
-
Hypervalent iodine reagents (e.g., o-iodoxybenzoic acid - IBX): These reagents can effectively oxidize phenols to quinones.[7][15]
-
Other oxidizing agents: Chromic acid and other strong oxidizing agents can also be used, but may be less selective and lead to more side products.[8][16]
Q3: What are the expected side products in this synthesis?
A3: Potential side products include:
-
Ortho-quinone isomer: Oxidation at the ortho position to the hydroxyl group can lead to the formation of an o-quinone.[7][8]
-
Dimeric and polymeric products: Coupling of phenoxy radical intermediates can occur.
-
Over-oxidation products: Further oxidation of the desired quinone can lead to ring-opening and degradation.
-
Unreacted starting material: Incomplete reaction will result in the presence of 2-methoxy-4-methylphenol in the product mixture.
Q4: What analytical techniques are best for monitoring the reaction and assessing product purity?
A4: A combination of the following techniques is recommended:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction progress and the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for identifying and quantifying any impurities.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the desired product.
Q5: What are the recommended purification methods for this compound?
A5: Common purification techniques for quinones include:
-
Recrystallization: This is a standard method for purifying solid organic compounds. The choice of solvent is critical.
-
Column Chromatography: Silica gel chromatography can be used to separate the desired product from impurities with different polarities.
-
Sublimation: Quinones are often volatile, and sublimation can be an effective purification method, especially for removing non-volatile impurities.[9]
-
Steam Distillation: This technique can be useful for separating volatile quinones from non-volatile impurities.[10][17]
Experimental Protocols
Note: The following protocols are generalized procedures based on known methods for the oxidation of phenols to quinones. Optimization will be required for the specific synthesis of this compound.
Protocol 1: Oxidation using Fremy's Salt
This protocol is adapted from general procedures for the Teuber reaction.[2][4]
Materials:
-
2-methoxy-4-methylphenol
-
Fremy's salt (Potassium nitrosodisulfonate)
-
Sodium phosphate monobasic or sodium bicarbonate (for buffer)
-
Dichloromethane or ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a buffered solution by dissolving sodium phosphate monobasic or sodium bicarbonate in water to achieve a pH of approximately 7-8.
-
Dissolve 2-methoxy-4-methylphenol in a suitable organic solvent like dichloromethane or ethyl acetate.
-
In a separate flask, dissolve Fremy's salt (approximately 2.2 equivalents) in the buffered aqueous solution. The solution should be a vibrant purple. Cool this solution in an ice bath.
-
Add the solution of 2-methoxy-4-methylphenol to the cold, vigorously stirring solution of Fremy's salt.
-
Continue to stir the biphasic mixture vigorously while maintaining a low temperature (e.g., below 10 °C). The reaction progress can be monitored by TLC. The color of the aqueous layer will typically change from purple to brown.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with additional portions of the organic solvent.
-
Combine the organic extracts and wash them with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Oxidation using Salcomine and Oxygen
This protocol is based on the catalytic oxidation of phenols.[8][11]
Materials:
-
2-methoxy-4-methylphenol
-
Salcomine (or a related cobalt-salen complex)
-
Methanol or Dimethylformamide (DMF)
-
Oxygen (from a balloon or cylinder)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-methoxy-4-methylphenol and a catalytic amount of salcomine (e.g., 5 mol%) in methanol or DMF in a round-bottom flask.
-
Purge the flask with oxygen and maintain a positive pressure of oxygen using a balloon.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically monitored by the uptake of oxygen and by TLC.
-
Upon completion of the reaction, remove the catalyst by filtration (if it is not fully dissolved).
-
Add water to the reaction mixture and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low or no product yield.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Frémy's salt - Wikipedia [en.wikipedia.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. oiccpress.com [oiccpress.com]
- 6. youtube.com [youtube.com]
- 7. Phenol oxidation with hypervalent iodine reagents - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Sciencemadness Discussion Board - The purification of old p-Benzoquinone - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 17.10 Reactions of Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Regioselective Oxidation of Phenols to o-Quinones with o-Iodoxybenzoic Acid (IBX) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oxidation of Phenols to Quinones Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 17. US2144433A - Purification of benzoquinone - Google Patents [patents.google.com]
Technical Support Center: Spectroscopic Analysis of 3-Methoxy-2,5-toluquinone
Welcome to the technical support center for the spectroscopic analysis of 3-Methoxy-2,5-toluquinone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the experimental analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic characteristics of a pure sample of this compound?
A pure sample of this compound (CAS No: 611-68-7, Molecular Formula: C₈H₈O₃, Molecular Weight: 152.15 g/mol ) is typically a light yellow to yellow solid.[1] While detailed experimental spectra are not widely published, the following table summarizes expected and predicted spectroscopic data.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Expected/Predicted Value | Reference/Notes |
| UV-Vis Spectroscopy | λmax in Ethanol | ~264 nm, ~312 nm, ~429 nm | Estimated based on the spectrum of 2-methyl-1,4-benzoquinone in alcohol. The methoxy group may cause slight shifts. |
| ¹H NMR Spectroscopy | Chemical Shifts (δ) | Predicted values: δ 6.0-7.0 (2H, m, vinyl H), 3.8-4.0 (3H, s, -OCH₃), 2.0-2.2 (3H, s, -CH₃) | General prediction for this structure. A certificate of analysis confirms the spectrum is "consistent with structure".[1] |
| ¹³C NMR Spectroscopy | Chemical Shifts (δ) | Predicted values: δ ~187 (C=O), ~182 (C=O), ~158 (C-OCH₃), ~145 (C-CH₃), ~136 (C-H), ~133 (C-H), ~60 (-OCH₃), ~9 (-CH₃) | General prediction for this structure. The chemical shift of the methoxy carbon is typically around 56-62 ppm.[2][3][4] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z 152 | Confirmed by certificate of analysis and predicted data.[1][5] |
| Key Fragments | Predicted: [M+H]⁺ at m/z 153.05, [M+Na]⁺ at m/z 175.04 | Predicted adducts from PubChem.[5] Common fragmentation may involve loss of CO, CH₃, and OCH₃. |
Q2: My UV-Vis spectrum of this compound shows unexpected peaks or shifts in λmax. What could be the cause?
Several factors can lead to deviations in the UV-Vis spectrum. The most common issues are summarized in the troubleshooting guide below. Key interferences include the presence of its reduced form, 2-methylhydroquinone, or other synthesis impurities. The pH of the solution and the solvent used can also significantly impact the spectrum.
Q3: I am observing extra peaks in the ¹H NMR spectrum of my this compound sample. How can I identify the impurities?
Extra peaks in the ¹H NMR spectrum often indicate the presence of residual solvents or impurities from the synthesis. One common impurity could be the starting material or a reduced form of the quinone, such as 2-methylhydroquinone.
Table 2: ¹H NMR Data for a Potential Impurity
| Compound | Solvent | Chemical Shifts (δ) and Multiplicities | Reference |
| 2-Methylhydroquinone | DMSO-d₆ | δ 8.64 (s, 1H, OH), 8.54 (s, 1H, OH), 6.53 (d, 1H), 6.47 (d, 1H), 6.42 (dd, 1H), 2.02 (s, 3H, CH₃) | [6] |
Referencing a table of common NMR solvent impurities is also recommended.
Troubleshooting Guides
Troubleshooting UV-Vis Spectroscopic Analysis
| Issue | Possible Cause | Recommended Solution |
| Unexpected Absorbance Peaks | Presence of impurities (e.g., 2-methylhydroquinone). | Purify the sample using column chromatography or recrystallization. The UV-Vis spectrum of 2-methylhydroquinone shows absorption maxima around 194 nm and 222 nm.[7] |
| Sample degradation. | Prepare fresh solutions and protect them from light. | |
| Shift in λmax | Solvent effects. | Record spectra in a consistent, specified solvent. Polar solvents can cause shifts in the absorption bands of quinones. |
| pH of the solution. | Buffer the solution to a consistent pH. The protonation state of the molecule can alter the electronic transitions. | |
| Broad or Poorly Resolved Peaks | High sample concentration. | Dilute the sample to an appropriate concentration range (typically with absorbance < 1.5). |
| Light scattering from suspended particles. | Filter the sample through a 0.22 µm syringe filter before analysis. |
Troubleshooting NMR Spectroscopic Analysis
| Issue | Possible Cause | Recommended Solution |
| Extra Peaks in the Spectrum | Residual solvents. | Ensure proper drying of the sample. Cross-reference extra peaks with a chart of common NMR solvent impurities. |
| Presence of impurities from synthesis. | Purify the sample. Compare the spectrum to that of known starting materials or byproducts. | |
| Broad Peaks | Paramagnetic impurities. | Remove trace metals by passing the sample through a small plug of silica gel. |
| High sample concentration. | Use a lower concentration of the analyte. | |
| Solid particles in the NMR tube. | Filter the sample into the NMR tube.[8] | |
| Poor Signal-to-Noise Ratio | Insufficient sample concentration. | Increase the sample concentration or the number of scans. |
| Incorrect shimming. | Re-shim the spectrometer to improve the magnetic field homogeneity. |
Troubleshooting Mass Spectrometry Analysis
| Issue | Possible Cause | Recommended Solution |
| No Molecular Ion Peak Observed | Extensive fragmentation with Electron Ionization (EI). | Use a "softer" ionization technique such as Chemical Ionization (CI) or Electrospray Ionization (ESI).[9] |
| Unexpected Fragment Ions | Presence of impurities. | Purify the sample and re-analyze. Compare the fragmentation pattern to that of suspected impurities. The mass spectrum of 2-methylhydroquinone shows a molecular ion at m/z 124.[10] |
| In-source reactions. | Optimize the ion source temperature and other parameters. | |
| Poor Reproducibility | Fluctuations in instrument parameters. | Ensure consistent settings for the ion source, mass analyzer, and detector. |
| Sample carryover. | Clean the injection port and run blank injections between samples. |
Experimental Protocols
Protocol 1: UV-Vis Spectroscopic Analysis
-
Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a spectroscopic grade solvent (e.g., ethanol) to prepare a stock solution of known concentration.
-
Dilution: Perform serial dilutions of the stock solution to obtain a series of standards within the desired concentration range.
-
Instrumentation Setup: Use a dual-beam UV-Vis spectrophotometer. Set the wavelength range (e.g., 200-600 nm).
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank and run a baseline correction.
-
Spectral Acquisition: Record the absorbance spectra of the prepared standard solutions.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Protocol 2: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[2]
-
Filtration: Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[8]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
Protocol 3: Mass Spectrometry (MS) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer, for example, coupled with a gas chromatograph (GC-MS) for sample introduction.
-
GC-MS Parameters:
-
Injection: Inject a small volume of the sample solution into the GC.
-
Column: Use a suitable capillary column for separation.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.[11]
-
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualizations
Caption: Experimental workflow for spectroscopic analysis.
Caption: JNK and p38 MAPK signaling pathway.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - this compound (C8H8O3) [pubchemlite.lcsb.uni.lu]
- 6. 2-Methylhydroquinone(95-71-6) 1H NMR spectrum [chemicalbook.com]
- 7. 2-Methylhydroquinone | 95-71-6 [chemicalbook.com]
- 8. guidechem.com [guidechem.com]
- 9. rsc.org [rsc.org]
- 10. Methylhydroquinone | C7H8O2 | CID 7253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Methylhydroquinone, 99% | Fisher Scientific [fishersci.ca]
"3-Methoxy-2,5-toluquinone" storage and handling best practices
This guide provides best practices for the storage and handling of 3-Methoxy-2,5-toluquinone, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and integrity of the compound. For the solid powder form, storage at -20°C is recommended for up to 3 years, or at 4°C for up to 2 years.[1][2] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] Always store the compound in a tightly sealed container, in a cool, dark, and well-ventilated area, as it can be light-sensitive.[3][4]
Q2: What personal protective equipment (PPE) should I use when handling this compound?
A2: When handling this compound, it is essential to use appropriate personal protective equipment. This includes chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[3] All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[3][5]
Q3: What are the primary hazards associated with this compound?
A3: this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5] It may also cause respiratory irritation if inhaled.[5] In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Always consult the Safety Data Sheet (SDS) before use.
Q4: What substances are incompatible with this compound?
A4: This compound should be stored away from strong oxidizing agents.[3][4] Contact with incompatible materials can lead to degradation of the product or potentially hazardous reactions.
Q5: How should I dispose of this compound waste?
A5: Waste disposal should be carried out in accordance with local, state, and federal regulations. Dispose of the compound and its container at an approved waste disposal plant. Do not allow the product to enter drains or surface water.[3]
Troubleshooting Guide
Problem 1: The compound won't fully dissolve in my solvent.
-
Solution: this compound is highly soluble in DMSO (100 mg/mL) but may require assistance to fully dissolve.[1] Gentle heating or sonication can be used to aid dissolution.[1] If precipitation occurs, this indicates the solution may be supersaturated or the solvent has absorbed moisture. Using anhydrous solvent can mitigate this issue. For aqueous solutions, specialized solvent systems may be necessary, such as those containing PEG300 and Tween-80.[1]
Problem 2: The solid compound has changed color from light yellow to a darker shade.
-
Solution: A color change may indicate degradation due to improper storage, such as exposure to light or air.[4] It is recommended to use a fresh vial of the compound if the color has significantly deviated from its typical light yellow to yellow appearance.[1][2] Ensure the container is tightly sealed and stored in a dark, cool environment.[4]
Problem 3: I'm observing inconsistent results in my bioassays.
-
Solution: Inconsistent results can stem from the degradation of the compound in the stock solution. Ensure that stock solutions are not stored for longer than the recommended periods (6 months at -80°C, 1 month at -20°C).[1][2] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use vials.
Data Presentation
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[2] |
| 4°C | 2 years[2] | |
| In Solvent | -80°C | 6 months[1][2] |
| -20°C | 1 month[1][2] |
Table 2: Personal Protective Equipment (PPE) Summary
| Protection Type | Requirement | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles | Prevents serious eye irritation from splashes or dust.[5] |
| Hand Protection | Chemical-resistant gloves | Prevents skin irritation and absorption.[5] |
| Body Protection | Lab coat | Protects skin and clothing from contamination.[3] |
| Respiratory | Use in a well-ventilated area or chemical fume hood | Prevents respiratory tract irritation from dust or aerosols.[5] |
Experimental Protocols
Protocol: Preparation of a 100 mM DMSO Stock Solution
-
Pre-Experiment Checklist:
-
Procedure:
-
Weigh out 15.22 mg of this compound powder into a sterile conical tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly. If needed, use an ultrasonic bath for a few minutes to ensure complete dissolution.[1]
-
Visually inspect the solution to confirm no solid particles remain. It should be a clear solution.[1]
-
-
Storage:
Visualizations
Caption: Workflow for Safely Handling this compound.
Caption: Troubleshooting Guide for Stock Solution Preparation.
References
Troubleshooting low yields in the extraction of toluquinones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yields in the extraction of toluquinones.
Troubleshooting Guide
This section addresses specific issues that may arise during the toluquinone extraction process, offering potential causes and solutions in a question-and-answer format.
Question: Why is my toluquinone yield consistently low when extracting from a fungal culture?
Answer: Low yields from fungal cultures can stem from several factors, ranging from inefficient cell disruption to degradation of the target compound. A systematic approach is necessary to identify the bottleneck.
-
Incomplete Cell Lysis: Toluquinones can be intracellular or secreted into the medium. For intracellular products, the robust fungal cell wall may prevent efficient extraction.[1]
-
Solution: Before solvent extraction, incorporate a mechanical cell disruption step. Methods such as grinding the freeze-dried mycelium, bead beating, or ultrasonication can significantly improve the release of intracellular metabolites.[1][2] After separating the mycelium, the culture filtrate should also be extracted as toluquinones may be secreted extracellularly.[3][4]
-
-
Suboptimal Solvent Selection: The choice of solvent is critical for maximizing the extraction of toluquinones, which are moderately polar.
-
Solution: Toluquinone is soluble in solvents like ether, ethyl acetate, and methylene chloride.[3] For fungal fermentations, liquid-liquid extraction of the culture filtrate with ethyl acetate is a common and effective method.[5][6][7] If extracting from dried mycelium, solvents like methanol have shown high efficacy for similar compounds like thymoquinone.[8] A systematic comparison of solvents is recommended.
-
-
Degradation During Extraction: Toluquinones can be susceptible to degradation under certain conditions, particularly elevated temperatures and exposure to light.
Question: My crude extract is a dark, tarry substance, and I'm losing a significant amount of product during purification. What's causing this, and how can I improve recovery?
Answer: The formation of dark, tarry residues is a common issue in quinone chemistry, often due to polymerization or degradation products.[1] Low recovery during purification suggests that the chosen method may not be optimal or that the compound is degrading.
-
Impurity Profile: The crude extract from natural sources contains a complex mixture of metabolites, some of which can co-extract and interfere with purification.
-
Solution 1: Steam Distillation: For volatile quinones like toluquinone, steam distillation can be a highly effective initial purification step to separate it from non-volatile, tarry materials. This method has been shown to yield a pure, crystalline product.
-
Solution 2: Column Chromatography: This is a standard method for purification. Use silica gel as the stationary phase and a solvent gradient starting with a non-polar solvent (e.g., hexane) and gradually increasing polarity with a more polar solvent (e.g., ethyl acetate).[3] This allows for the separation of toluquinone from more polar and less polar impurities.
-
Solution 3: Solid-Phase Extraction (SPE): For sample cleanup, SPE can be used to remove interfering compounds. A normal-phase SPE cartridge could retain the polar toluquinone while allowing non-polar impurities to pass through, after which the toluquinone can be eluted with a more polar solvent.[11][12][13]
-
-
Compound Instability on Silica Gel: Some quinones can be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.
-
Solution: If degradation on silica is suspected, consider using deactivated or neutral silica gel for chromatography. Alternatively, a different purification technique like preparative HPLC might be more suitable.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for extracting toluquinones?
A1: The optimal solvent depends on the source material and the specific toluquinone derivative. For liquid-liquid extraction from aqueous fungal broths, ethyl acetate and methylene chloride are effective.[3] For solid-liquid extraction, moderately polar solvents are generally preferred. Studies on the closely related thymoquinone show that methanol and hexane can be very effective, with ultrasound-assisted extraction using methanol yielding high amounts.[8][14] It is recommended to test a range of solvents from non-polar (hexane) to polar (methanol) to determine the best choice for your specific application.
Q2: How do temperature and time affect the extraction yield?
A2: Both temperature and time are critical parameters. For ultrasound-assisted extraction (UAE) of similar compounds, temperatures around 40-70°C and times of 30-90 minutes have been found to be optimal.[15] However, prolonged exposure to high temperatures can lead to the degradation of quinones.[16][17] Therefore, it is crucial to find a balance where extraction is efficient without causing significant compound degradation. Optimization experiments are recommended to determine the ideal conditions for your specific setup.
Q3: Can pH affect the stability and extraction of toluquinones?
A3: Yes, pH can significantly impact the stability of quinones. Many phenolic compounds, the precursors to quinones, are unstable at alkaline pH.[18] While toluquinones themselves do not have easily ionizable groups, the extraction efficiency from a complex matrix can be pH-dependent. Acidifying the medium can sometimes improve the stability of related compounds during extraction.[19] It is generally advisable to perform extractions under neutral to mildly acidic conditions and to avoid strongly basic environments.
Q4: My final product is pure but the yield is still low. Where else could I be losing my compound?
A4: If purity is good but the yield is low, this points to losses during transfers and workup steps. Ensure you are taking the following precautions:
-
Thorough Rinsing: Rinse all glassware that comes into contact with your product (e.g., reaction flasks, separatory funnels, filtration apparatus) with the extraction solvent multiple times to recover all adsorbed material.
-
Drying Agent: When using a drying agent like sodium sulfate, rinse it thoroughly with fresh solvent after removing it from the dried solution to wash off any retained product.
-
Volatilization: Toluquinone is volatile.[1] Be cautious during solvent evaporation (rotoevaporation). Use moderate temperatures and do not leave the dry product under high vacuum for extended periods.
Q5: How should I store my purified toluquinone to prevent degradation?
A5: Toluquinones are susceptible to degradation over time, often indicated by a darkening in color from yellow/orange to green or black. To ensure stability:
-
Temperature: Store the purified compound at low temperatures, such as in a refrigerator (4°C) or freezer (-20°C).
-
Light: Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.[20][21]
-
Atmosphere: If possible, store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Data Presentation
Table 1: Comparison of Thymoquinone Yield from Nigella sativa L. Seeds using Different Solvents and Extraction Methods.
Thymoquinone is a methylated p-benzoquinone, making it a good proxy for toluquinone extraction behavior.
| Extraction Method | Solvent | Thymoquinone Content (% w/w) | Reference |
| Maceration | Methanol | 4.27 ± 1.1 | [8] |
| Reflux | Methanol | 5.89 ± 1.1 | [8] |
| Soxhlet | Methanol | 6.77 ± 1.2 | [8] |
| Ultrasound-Assisted | Methanol | 14.89 ± 2.6 | [8] |
| Reflux | Petroleum Ether | 2.44 ± 0.84 | [8] |
Data adapted from a study on thymoquinone extraction, highlighting the superior efficiency of ultrasound-assisted extraction with methanol.
Table 2: Effect of Solvent Choice on Total Crude Extract Yield and Thymoquinone Composition.
| Solvent | Crude Extract Yield (%) | Thymoquinone in Extract (%) | Reference |
| Water | 2.2 ± 0.2 | Negligible | [22] |
| Ethanol | 0.66 ± 0.11 | Negligible | [22] |
| Methanol | 0.63 ± 0.15 | 0.0009 ± 0.0002 | [22] |
| Hexane | 1.0 ± 0.1 | 0.001 ± 0.0002 | [22] |
| Benzene | 0.96 ± 0.2 | 0.0090 ± 0.0008 | [22] |
This table shows that while a solvent like water may give a high total extract yield, a less polar solvent like benzene can be more selective for extracting thymoquinone, resulting in a higher concentration within the crude extract.
Experimental Protocols
Protocol 1: Extraction of Toluquinone from a Fungal Fermentation Broth
This protocol is a generalized procedure for isolating toluquinones from a liquid fungal culture.
-
Culture Filtration: After the fermentation period (e.g., 2-4 weeks), separate the fungal mycelium from the liquid broth by filtering through several layers of glass wool or muslin cloth.[3][6]
-
Liquid-Liquid Extraction:
-
Transfer the culture filtrate to a large separatory funnel.
-
Stopper the funnel and invert it several times, venting frequently to release pressure. Shake vigorously for 2-3 minutes.[20]
-
Allow the layers to separate fully. The organic (ethyl acetate) layer contains the toluquinone.
-
Drain the lower aqueous layer. Collect the upper organic layer.
-
Return the aqueous layer to the funnel and repeat the extraction two more times with fresh ethyl acetate to maximize recovery.[23]
-
-
Drying and Concentration:
-
Combine all the organic extracts.
-
Add anhydrous sodium sulfate (Na₂SO₄) to the combined extract to remove residual water. Swirl until the drying agent no longer clumps together.
-
Filter off the sodium sulfate, washing it with a small amount of fresh ethyl acetate.
-
Concentrate the filtrate using a rotary evaporator at a low temperature (e.g., <40°C) to yield the crude extract.[3]
-
-
Purification (Column Chromatography):
-
Prepare a silica gel column using a suitable non-polar solvent like n-hexane.
-
Dissolve the crude extract in a minimal amount of a moderately polar solvent like dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Dry the silica with the adsorbed extract and carefully add it to the top of the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure toluquinone.
-
Combine the pure fractions and evaporate the solvent to obtain the purified toluquinone.[3]
-
Protocol 2: Synthesis and Purification of p-Toluquinone
This protocol describes a laboratory synthesis followed by extraction and purification.
-
Reaction Setup: In a beaker immersed in an ice-water bath, dissolve 20g of o-toluidine in a mixture of 600 mL of water and 160g of concentrated sulfuric acid. Begin continuous stirring.
-
Oxidation: Over one hour, slowly add a solution of 20g of sodium dichromate in 100 mL of water, ensuring the temperature does not exceed 10°C. Let the mixture stand overnight in a cool place. The next day, add another solution of 40g of sodium dichromate in 200 mL of water under the same conditions.
-
Extraction: After four to five hours, extract the reaction mixture three times with diethyl ether in a separatory funnel.
-
Drying and Concentration: Combine the ether extracts and dry them over anhydrous calcium chloride. Remove the ether by evaporation to obtain the crude p-toluquinone.
-
Purification (Steam Distillation):
-
Set up a steam distillation apparatus with the crude toluquinone in the distilling flask.
-
Pass steam through the flask. The toluquinone will co-distill with the water.
-
Collect the distillate, which will contain yellow needles of toluquinone.
-
Cool the distillate in an ice bath to fully crystallize the product.
-
Collect the pure toluquinone crystals by vacuum filtration. This method is effective for separating the volatile product from non-volatile tars.
-
Visualizations
Caption: General workflow for the extraction and purification of toluquinones from a fungal culture.
Caption: Decision tree for troubleshooting low yields in toluquinone extraction experiments.
References
- 1. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
- 2. An Improved Method for Protein Extraction from Minuscule Quantities of Fungal Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. readersinsight.net [readersinsight.net]
- 5. mdpi.com [mdpi.com]
- 6. Mutation, Chemoprofiling, Dereplication, and Isolation of Natural Products from Penicillium oxalicum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0216221B1 - Fermentation process involving liquid-liquid extraction of the fermentation product - Google Patents [patents.google.com]
- 8. impactfactor.org [impactfactor.org]
- 9. researchgate.net [researchgate.net]
- 10. Photochemical processes in aqueous benzoquinone and anthraquinone solutions studied by spectrophotometry | Semantic Scholar [semanticscholar.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.monash.edu [research.monash.edu]
- 15. researchgate.net [researchgate.net]
- 16. repositorio.ufba.br [repositorio.ufba.br]
- 17. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimisation of Ultrasound-Assisted Extraction Conditions Using Response Surface Methodology and Identification of Thymoquinone from Black Cumin (Nigella sativa L.) Seed Extract§ - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 3-methoxy-2,5-toluquinone from Aspergillus sp. HPL Y-30,212. Fermentation, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Potency of plant extracts against Penicillium species isolated from different seeds and fruits in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Solvent based optimization for extraction and stability of thymoquinone from Nigella sativa Linn. and its quantification using RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Separation and purification of nootkatone from fermentation broth of Yarrowia lipolytica with high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Prevent the Degradation of Quinones During Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of quinones during experimental procedures. Quinones are a class of organic compounds that are highly susceptible to degradation, which can significantly impact experimental outcomes and the development of quinone-based therapeutics. Understanding and implementing strategies to prevent their degradation is crucial for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of quinone degradation in experimental settings?
A1: Quinone degradation is primarily caused by a combination of factors, including:
-
Light Exposure: Many quinones are photosensitive and can undergo photochemical reactions, leading to their decomposition.[1]
-
pH Instability: The stability of quinones is highly dependent on the pH of the solution. Both acidic and alkaline conditions can promote degradation, although acidic to neutral pH is generally more favorable for the stability of many quinones.[2][3]
-
Oxidation and Redox Cycling: Quinones are redox-active molecules that can undergo redox cycling, a process that generates reactive oxygen species (ROS) and leads to the degradation of the quinone itself. This is a significant issue in biological experiments.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[4]
-
Presence of Nucleophiles: Quinones are electrophiles and can react with nucleophiles, such as water or thiols, leading to the formation of adducts and loss of the parent quinone.
-
Polymerization: Some quinones have a tendency to polymerize, especially at higher concentrations and temperatures, forming insoluble materials.
Q2: How can I visually identify if my quinone solution has degraded?
A2: A common visual indicator of quinone degradation is a change in the color of the solution. For instance, solutions of hydroquinone, a related compound, can turn brown upon oxidation to p-benzoquinone and subsequent polymerization.[4] Any unexpected color change or the formation of a precipitate in your quinone solution should be considered a sign of potential degradation.
Q3: What is redox cycling of quinones and why is it a problem in biological experiments?
A3: Redox cycling is a process where a quinone is reduced to a semiquinone radical, which then reacts with molecular oxygen to regenerate the parent quinone and produce a superoxide radical. This cycle can repeat, leading to the continuous production of reactive oxygen species (ROS). In biological systems, this can cause oxidative stress, damage cellular components, and interfere with the interpretation of experimental results.
Q4: Are there any general storage recommendations to maintain the stability of quinone compounds?
A4: Yes, for general storage to maintain stability, it is recommended to:
-
Store quinone solids in a cool, dark, and dry place.
-
For solutions, use amber or opaque containers to protect from light.[4]
-
Store solutions at low temperatures (e.g., 4°C or -20°C), but be mindful of the solvent's freezing point and the quinone's solubility at these temperatures.
-
If possible, store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4]
Troubleshooting Guides
Issue 1: My quinone solution changes color or forms a precipitate upon storage or during an experiment.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Oxidation | Prepare fresh solutions before each experiment. Store stock solutions under an inert atmosphere (nitrogen or argon). Use deoxygenated solvents for solution preparation.[4] | Reduced rate of discoloration and precipitate formation. |
| Photodecomposition | Work in a dark room or use amber glassware. Wrap containers in aluminum foil to block light.[5] | Minimized degradation due to light exposure. |
| pH-dependent degradation | Buffer the solution to maintain a stable, slightly acidic pH (e.g., pH 4-6), if compatible with your experiment.[4] | Slower degradation rate. |
| Polymerization | Use lower concentrations of the quinone if experimentally feasible. Avoid high temperatures during storage and experiments. | Reduced formation of insoluble polymers. |
Issue 2: I am observing inconsistent or non-reproducible results in my biological assays with quinones.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Redox Cycling | Include antioxidants, such as ascorbic acid, in your experimental setup to scavenge reactive oxygen species (ROS). However, be aware that some antioxidants can also directly reduce quinones.[6] Run appropriate controls to account for the effects of the antioxidant alone. | More consistent and reliable biological data by mitigating the off-target effects of ROS. |
| Degradation in Media | Assess the stability of your quinone in the specific cell culture or assay medium under the experimental conditions (e.g., 37°C, 5% CO2). Prepare fresh dilutions of the quinone in media immediately before use. | Improved reproducibility of experimental results. |
| Reaction with Media Components | Components in complex media (e.g., thiols like cysteine) can react with quinones. Simplify the medium if possible for the experiment, or identify and control for reactive components. | Reduced variability in assay outcomes. |
Quantitative Data on Quinone Stability
The stability of quinones is highly dependent on their structure and the experimental conditions. The following table summarizes the degradation kinetics of Thymoquinone (TQ) under different pH conditions.
| pH | Solvent | Degradation Kinetics | Half-life (t½) | Citation |
| 1.2 | 0.1 N HCl | First-order | Not specified | [2][3] |
| 5.0 | Phosphate Buffer | Second-order | Not specified | [2][3] |
| 7.4 | Phosphate Buffer | Second-order | Not specified | [2][3] |
| 9.0 | Phosphate Buffer | First-order | Not specified | [2][3] |
Note: The study indicates that degradation is more rapid at alkaline pH.[2][3]
Experimental Protocols
Protocol 1: Preparation of a Stabilized Quinone Stock Solution
This protocol describes the preparation of a stock solution of a water-insoluble quinone, using a co-solvent and antioxidant to improve stability.
Materials:
-
Quinone compound
-
HPLC-grade organic solvent (e.g., DMSO, ethanol)
-
Deionized, deoxygenated water (sparged with nitrogen or argon for 30 minutes)
-
Antioxidant (e.g., Butylated Hydroxytoluene - BHT)
-
Amber glass vial with a Teflon-lined cap
Procedure:
-
Weigh the desired amount of the quinone compound and the antioxidant (e.g., a molar excess of BHT) in the amber glass vial.
-
Add the minimal amount of the organic solvent required to dissolve the quinone and antioxidant completely. Gently swirl or sonicate if necessary.
-
Slowly add the deoxygenated water to the desired final volume while gently mixing.
-
Purge the headspace of the vial with nitrogen or argon gas before sealing the cap tightly.
-
Store the stock solution at an appropriate low temperature, protected from light.
Protocol 2: Monitoring Quinone Stability by HPLC
This protocol provides a general method for monitoring the stability of a quinone solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Quinone solution to be tested
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase HPLC column
-
HPLC-grade mobile phase solvents (e.g., acetonitrile, water, and an acidifier like phosphoric or formic acid)
Procedure:
-
Method Development: Develop an HPLC method that provides good separation between the parent quinone peak and any potential degradation products. A typical mobile phase for quinone analysis is a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid).[7][8] The detection wavelength should be set at the λmax of the quinone.
-
Sample Preparation: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the quinone solution being tested.
-
Dilute the aliquot to a suitable concentration for HPLC analysis with the mobile phase.
-
HPLC Analysis: Inject the prepared sample onto the HPLC system.
-
Data Analysis: Record the peak area of the parent quinone at each time point. Plot the natural logarithm of the peak area versus time. If the plot is linear, the degradation follows first-order kinetics. The degradation rate constant (k) is the negative of the slope. The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.
Visualizations
Caption: Redox cycling of a quinone, leading to the generation of reactive oxygen species (ROS).
Caption: A general experimental workflow for handling quinone solutions to minimize degradation.
References
- 1. Efficiency and Quantitative Structure-Activity Relationship of Monoaromatics Oxidation by Quinone-Activated Persulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Separation of Haloaromatics and Quinones on Newcrom B Column | SIELC Technologies [sielc.com]
- 8. Separation of p-Benzoquinone dioxime on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Dosage for Methoxy-Toluquinone Derivatives in Antimicrobial Studies
A Note on Chemical Nomenclature: The compound "3-Methoxy-2,5-toluquinone" is not a standard chemical name and may be a misnomer. This guide focuses on a closely related and well-studied antimicrobial compound, 2-Methoxy-5-methyl-1,4-benzoquinone , commonly known as Fumigatin . The principles and protocols outlined here are broadly applicable to antimicrobial studies of similar quinone-based compounds.
Frequently Asked Questions (FAQs)
Q1: What is 2-Methoxy-5-methyl-1,4-benzoquinone (Fumigatin)?
A1: 2-Methoxy-5-methyl-1,4-benzoquinone, also known as Fumigatin, is a naturally occurring benzoquinone.[1] It is a member of the p-quinones chemical class.[1] Quinone-based compounds are known for their antimicrobial properties against a range of pathogens.[2]
Q2: What is the general antimicrobial spectrum of Fumigatin and related quinones?
A2: Quinone derivatives have demonstrated activity against a variety of microorganisms, including Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecium, as well as fungi.[2][3] Their effectiveness can vary based on the specific chemical structure and the target microorganism. Some quinones have also shown activity against Gram-negative bacteria, although this is often less pronounced.[4]
Q3: What is a typical starting concentration range for in vitro antimicrobial testing?
A3: For initial screening of antimicrobial activity, a concentration of 100 µg/mL is often used.[3] If activity is observed, a dilution series is then performed to determine the Minimum Inhibitory Concentration (MIC). For potent quinone compounds, MIC values can range from 0.5 to 64 µg/mL.[4]
Q4: What is the proposed mechanism of action for antimicrobial quinones?
A4: While the exact mechanism can vary, many benzoquinones are thought to exert their antimicrobial effects through the generation of reactive oxygen species (ROS). This leads to oxidative stress, which can damage cellular components like DNA, proteins, and lipids, ultimately leading to cell death. Additionally, some quinones can interfere with cellular respiration and membrane function.
Troubleshooting Guide
Problem: Inconsistent or no antimicrobial activity observed.
-
Possible Cause 1: Compound Instability. Quinones can be sensitive to light and pH. Ensure the compound is stored properly and that the pH of the test medium is within a stable range for the compound.
-
Solution: Prepare fresh stock solutions for each experiment. Protect solutions from light by using amber vials or wrapping containers in foil. Verify the pH of your experimental medium.
-
Possible Cause 2: Inappropriate Solvent. The solvent used to dissolve the compound might have its own antimicrobial properties or may interfere with the assay.
-
Solution: Always run a solvent control (medium with the same amount of solvent used for the test compound) to ensure it does not inhibit microbial growth. Dimethyl sulfoxide (DMSO) is a common solvent, but its concentration should typically be kept below 1% (v/v).
-
Possible Cause 3: Microbial Resistance. The selected microorganism may be inherently resistant to this class of compounds.
-
Solution: Include known susceptible and resistant strains as controls in your experiment to validate the assay setup.
Problem: The compound precipitates in the growth medium.
-
Possible Cause: Poor Solubility. Many organic compounds, including some quinones, have low solubility in aqueous media.
-
Solution 1: Optimize the solvent and its final concentration. A small amount of a co-solvent like DMSO can be used, but ensure it's compatible with your test organism and doesn't exceed non-toxic levels.
-
Solution 2: Prepare the compound at a higher stock concentration and use a smaller volume to dose the medium. Gentle warming or sonication may aid in initial dissolution, but be cautious of compound degradation.
Problem: Difficulty in accurately determining the Minimum Inhibitory Concentration (MIC).
-
Possible Cause 1: "Skipped" wells. This is when a well with a higher concentration shows growth, while a well with a lower concentration does not. This can be due to precipitation or pipetting errors.
-
Solution: Visually inspect the wells for precipitation before and after incubation. Ensure accurate and consistent pipetting techniques. Repeat the assay, perhaps with a narrower dilution range around the suspected MIC.
-
Possible Cause 2: Faint or partial growth. It can be difficult to determine the exact point of "no visible growth."[5]
-
Solution: Use a standardized method for reading results. This can include using a plate reader for optical density (OD) measurements or comparing the turbidity of the wells to a negative control. For some bacteriostatic compounds, a small amount of growth (pinpoint) at the bottom of the well may be disregarded according to CLSI or EUCAST guidelines.[5]
Data Presentation
Table 1: Example Minimum Inhibitory Concentrations (MICs) of Quinone-Based Compounds
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Pyrimidoisoquinolinquinone Derivative 28 | Staphylococcus aureus (MRSA) | < 0.5 | [4] |
| 1,6-dihydro 8-propylanthraquinone | Staphylococcus aureus Mu50 | 8 | [3] |
| 1,6-dihydro 8-propylanthraquinone | Escherichia coli ΔtolC | 10 | [3] |
| 1,6-dihydro 8-propylanthraquinone | Bacillus subtilis 168 | 10 | [3] |
| Various Pyrimidoisoquinolinquinones | Enterococcus faecium | 1 - 32 | [2] |
| Various Pyrimidoisoquinolinquinones | Klebsiella pneumoniae | 64 | [4] |
Experimental Protocols
Protocol: Broth Microdilution Assay for MIC Determination
This protocol is a generalized method for determining the MIC of an antimicrobial agent against bacteria, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Materials:
-
Test compound (e.g., Fumigatin) stock solution (e.g., 1 mg/mL in DMSO).
-
Sterile 96-well microtiter plates.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial culture in the logarithmic growth phase.
-
-
Standardization of Inoculum:
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.
-
Dilute this standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution of Test Compound:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add a specific volume of the compound stock solution to the first well to achieve the highest desired concentration (e.g., add 2 µL of a 1 mg/mL stock to 98 µL of broth for a starting concentration of 20 µg/mL, then add 100 µL of broth to reach the final volume of 200 µL after inoculation, resulting in a final concentration of 10 µg/mL). This step may need to be adjusted based on the desired final concentrations.
-
Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well in the dilution series.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5] This can be assessed visually or by using a plate reader to measure the optical density at 600 nm (OD₆₀₀).
-
Visualizations
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Potential Mechanism of Action for Quinone Compounds.
Caption: A. fumigatus Cell Wall Integrity Signaling Pathway.
References
- 1. 2-Methoxy-5-methyl-1,4-benzoquinone | C8H8O3 | CID 11958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinones as an Efficient Molecular Scaffold in the Antibacterial/Antifungal or Antitumoral Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 3-Methoxy-2,5-toluquinone and Other Toluquinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 3-Methoxy-2,5-toluquinone against other relevant toluquinone derivatives. The information presented is collated from various experimental studies to offer a comprehensive overview for researchers and professionals in the field of drug development.
Introduction to Toluquinone Derivatives
Toluquinone and its derivatives are a class of naturally occurring or synthetic compounds based on a p-benzoquinone scaffold with methyl and other substitutions. These compounds have garnered significant interest in pharmacological research due to their diverse biological activities, including cytotoxic, antioxidant, and enzyme-inhibitory effects. Their therapeutic potential is largely attributed to their ability to undergo redox cycling, generate reactive oxygen species (ROS), and interact with cellular macromolecules. This guide focuses on comparing the activity of this compound with other notable toluquinone derivatives such as toluquinone and thymoquinone.
Comparative Biological Activity: A Data-Driven Overview
The following tables summarize the available quantitative data on the cytotoxic and enzyme-inhibitory activities of this compound and other selected toluquinone derivatives. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, including cell lines and assay methodologies.
Table 1: Comparative Cytotoxicity of Toluquinone Derivatives Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Toluquinone | MDA-MB-231 (Human breast adenocarcinoma) | 3.4 ± 0.1 | [1] |
| HL-60 (Human promyelocytic leukemia) | 5.6 ± 1.9 | [1] | |
| U87-MG (Human glioblastoma) | 8.8 ± 0.9 | [1] | |
| HT-1080 (Human fibrosarcoma) | 4.9 ± 1.7 | [1] | |
| HT-29 (Human colorectal adenocarcinoma) | 9.5 ± 0.5 | [1] | |
| Thymoquinone | MDA-MB-231 (Human breast adenocarcinoma) | 1.0 ± 0.1 | [1] |
| HL-60 (Human promyelocytic leukemia) | 2.0 ± 0.9 | [1] | |
| U87-MG (Human glioblastoma) | 15.1 ± 3.2 | [1] | |
| HT-1080 (Human fibrosarcoma) | 4.0 ± 0.9 | [1] | |
| HT-29 (Human colorectal adenocarcinoma) | 12.9 ± 1.6 | [1] | |
| 2-Methyl-p-benzoquinone (Toluquinone) | Rat Hepatocytes | 107.97 | [2] |
| PC12 Cells | - | [2] | |
| 2,6-Dimethyl-p-benzoquinone | Rat Hepatocytes | 126.57 | [2] |
| PC12 Cells | - | [2] |
Note: Direct experimental cytotoxicity data for this compound from a comparative study was not available in the reviewed literature. However, a study on the synthesis of 2-methyl-5-methoxy-1,4-benzoquinone (an isomer of the target compound) showed in-silico activity against Cytochrome P450-3A4 with a predicted IC50 of 13.68 ppm, which was better than that of thymoquinone (65.617 ppm) in the same model.[3]
Structure-Activity Relationship
The biological activity of toluquinone derivatives is significantly influenced by the nature and position of substituents on the benzoquinone ring.
-
Methyl Group: The presence of a methyl group, as seen in toluquinone, is crucial for its cytotoxic activity.[1]
-
Methoxy Group: The introduction of a methoxy group can modulate the electronic properties and bioavailability of the molecule. While direct experimental comparisons are limited, in-silico studies suggest that a methoxy substituent may enhance activity against certain enzymes like Cytochrome P450-3A4.[3]
-
Isopropyl Group: The isopropyl group in thymoquinone is thought to contribute to its potent anticancer and antioxidant properties.[1]
-
Oxidation State: Studies have shown that the hydroquinone (reduced) forms of toluquinone derivatives, such as toluquinol and thymoquinol, can exhibit better cytotoxic activities than their corresponding quinone (oxidized) forms, although the differences may not always be significant.[1] This is possibly due to the generation of a redox cycle within the tumor cell, leading to ROS production and subsequent cell death.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e-g., 0.1, 1, 10, 25, 50, 75, and 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Quinone derivatives exert their biological effects through various mechanisms, often involving the modulation of key cellular signaling pathways.
Quinone-Induced Cytotoxicity Pathway
Quinones can induce cytotoxicity through two primary mechanisms: the generation of reactive oxygen species (ROS) via redox cycling and the alkylation of essential cellular macromolecules, such as proteins and DNA. This can lead to cellular damage and activation of apoptotic pathways.
Quinone-induced cytotoxicity pathway.
Experimental Workflow for Cytotoxicity Assessment
A typical workflow for evaluating the cytotoxic potential of toluquinone derivatives involves a series of in vitro assays.
Experimental workflow for cytotoxicity assessment.
Conclusion
The available data indicates that toluquinone derivatives, including toluquinone and thymoquinone, exhibit significant cytotoxic activity against a range of cancer cell lines. The structure of these molecules, particularly the substituents on the quinone ring, plays a critical role in determining their biological potency. While direct comparative experimental data for this compound is limited, preliminary in-silico studies suggest it may possess noteworthy biological activity. Further comprehensive studies are warranted to fully elucidate the comparative efficacy and mechanisms of action of this compound and other toluquinone derivatives to guide future drug discovery and development efforts.
References
- 1. Synthesis and Antitumor Activity Evaluation of Compounds Based on Toluquinol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of quantitative structure-toxicity relationships for the comparison of the cytotoxicity of 14 p-benzoquinone congeners in primary cultured rat hepatocytes versus PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unveiling the Antimicrobial Potential of 3-Methoxy-2,5-toluquinone: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the antimicrobial spectrum of 3-Methoxy-2,5-toluquinone against established antibacterial and antifungal agents. While quantitative data for this compound is limited in publicly available literature, this document summarizes its known activity and provides a baseline for comparison using experimental data for commonly used antimicrobials. The information presented herein is intended to support further research and development in the field of antimicrobial agents.
Performance Comparison: this compound vs. Standard Antimicrobials
To provide a comparative framework, the following tables present the MIC values for well-established antibacterial and antifungal agents against key pathogenic microbes. This data, gathered from various scientific studies, serves as a benchmark for evaluating the potential of novel compounds like this compound.
Table 1: Antibacterial Spectrum Comparison
| Microorganism | This compound | Ciprofloxacin |
| Gram-Positive | ||
| Staphylococcus aureus | Reported activity, specific MIC not available. | 0.25 - 1 µg/mL[4][5][6][7] |
| Gram-Negative | ||
| Escherichia coli | Reported activity, specific MIC not available. | ≤1 µg/mL (susceptible)[8][9][10] |
Table 2: Antifungal Spectrum Comparison
| Microorganism | This compound | Fluconazole | Amphotericin B |
| Yeast | |||
| Candida albicans | Reported activity, specific MIC not available. | ≤8 µg/mL (susceptible)[11][12] | Not typically used |
| Mold | |||
| Aspergillus niger | Reported activity, specific MIC not available. | Not typically effective | 1 - 2 µg/mL[13][14][15][16] |
Understanding the Mechanism: How Antimicrobial Quinones Work
The precise signaling pathways affected by this compound have not been extensively elucidated in scientific literature. However, the broader class of quinone compounds, to which it belongs, is known to exert antimicrobial effects through various mechanisms.[17] These can include:
-
Disruption of the Cell Wall and Membrane: Quinones can interfere with the integrity of the microbial cell envelope, leading to leakage of cellular contents and cell death.
-
Inhibition of Nucleic Acid and Protein Synthesis: Some quinones can intercalate with DNA or inhibit enzymes essential for DNA replication and protein synthesis.
-
Generation of Reactive Oxygen Species (ROS): Quinones can undergo redox cycling, leading to the production of ROS which can damage cellular components.
-
Inhibition of Biofilm Formation: Some quinone analogs have been shown to inhibit the formation of biofilms, which are communities of microbes that are often more resistant to antimicrobial agents.[17]
Further research is required to determine the specific molecular targets and signaling pathways modulated by this compound in microbial cells.
Experimental Protocols: Determining Antimicrobial Susceptibility
The data presented for the comparator agents is primarily derived from the broth microdilution method, a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The following is a generalized protocol based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
-
Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent is prepared and serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: The test microorganism is cultured overnight and then diluted to a standardized concentration (typically 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized microbial suspension. Control wells (no antimicrobial agent) are included to ensure microbial growth.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining and comparing the Minimum Inhibitory Concentration (MIC).
Future Directions
The available information suggests that this compound holds promise as an antimicrobial agent. To fully validate its potential, further research is warranted, focusing on:
-
Quantitative Antimicrobial Spectrum: Determining the MIC values of this compound against a broad panel of clinically relevant bacteria and fungi.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound in microbial cells.
-
In Vivo Efficacy and Toxicity: Evaluating the antimicrobial activity and safety profile of this compound in animal models of infection.
Such studies will be crucial in determining the potential of this compound as a lead compound for the development of new antimicrobial therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. This compound from Aspergillus sp. HPL Y-30,212. Fermentation, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 6. Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. droracle.ai [droracle.ai]
- 9. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluconazole and Voriconazole Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mjpath.org.my [mjpath.org.my]
- 14. scispace.com [scispace.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Molecular Identification and Amphotericin B Susceptibility Testing of Clinical Isolates of Aspergillus From 11 Hospitals in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 3-Methoxy-2,5-toluquinone Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to 3-Methoxy-2,5-toluquinone, with a focus on their cytotoxic activities. The information presented herein is synthesized from various studies to aid in the design and development of novel therapeutic agents.
Quantitative Data Summary
The cytotoxic activities of various toluquinol and benzoquinone analogs are summarized in the table below. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
| Compound | Structure | Modification from Toluquinol | Cell Line(s) | IC50 (µM) | Key Findings | Reference |
| Toluquinol | Hydroquinone with a methyl group | - | MDA-MB-231, HL-60, U87-MG, HT-1080, HT-29 | 2.3 ± 0.8, 1.7 ± 0.5, 5.6 ± 1.5, 1.4 ± 0.6, 4.1 ± 0.4 | Parent compound for comparison. | [1] |
| Toluquinone | Quinone form of Toluquinol | Oxidation of hydroquinone | MDA-MB-231, HL-60, U87-MG, HT-1080, HT-29 | 3.4 ± 0.1, 5.6 ± 1.9, 8.8 ± 0.9, 4.9 ± 1.7, 9.5 ± 0.5 | Hydroquinone form is more favorable for antitumor activity. | [1] |
| 2,3-dimethyl-1,4-hydroquinone | Introduction of a second methyl group at C3 | Additional methyl group | Not specified | Low µM range | Introduction of a second non-bulky substituent is well tolerated. | [2] |
| 2,5-disubstituted derivatives | Introduction of a second substituent at C5 | Varies | Not specified | Generally higher cytotoxicity than 2,6-disubstituted | 2,5-disubstitution pattern seems to enhance cytotoxic activity.[2] | [2] |
| 2,6-disubstituted derivatives | Introduction of a second substituent at C6 | Varies | Not specified | Low µM range | Activity decreases with increased steric volume of the substituent.[2] | [2] |
| Vinyl-substituted analogs | Replacement of methyl with vinyl groups | Varies | Not specified | Significantly lower cytotoxicity than toluquinol | The methyl group is important for cytotoxicity.[2] | [2] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
A common method to assess the cytotoxic activity of compounds is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 540 nm).[4]
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Cholinesterase Inhibition Assay
The inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can be determined using a spectrophotometric method.
-
Enzyme and Substrate Preparation: Solutions of the respective cholinesterase enzyme and the substrate (e.g., acetylthiocholine for AChE) are prepared in a phosphate buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compounds.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Absorbance Measurement: The rate of the enzymatic reaction is monitored by measuring the increase in absorbance due to the formation of the product.
-
Data Analysis: The inhibitory potency of the compounds is determined by calculating the Ki values.
Visualizations
Caption: A general workflow for structure-activity relationship studies.
Caption: Potential signaling pathways modulated by quinone analogs.
References
Cross-Validation of 3-Methoxy-2,5-toluquinone's Bioactivity Across Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of 3-Methoxy-2,5-toluquinone, a naturally occurring benzoquinone, across different cell lines. The data presented herein is compiled from available literature to facilitate further research and drug development efforts. While direct experimental data for a broad range of cancer cell lines is limited, this guide presents the available information and draws comparisons with structurally related compounds to provide a foundational understanding of its potential as a therapeutic agent.
Comparative Bioactivity of this compound
| Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| L929 | Mouse Fibroblast | 2.4 - 26 | [1] |
| KB-3-1 | Human Cervix Carcinoma | 2.4 - 26 | [1] |
Note: The broad IC50 range reported for L929 and KB-3-1 cell lines suggests that the activity may be cell-line dependent and warrants further investigation to establish more precise values. The lack of data for other common cancer cell lines represents a significant gap in the current understanding of this compound's anticancer potential.
Unraveling the Mechanism of Action: A Look at Related Compounds
While specific mechanistic studies on this compound are not extensively documented, research on analogous benzoquinones provides valuable insights into its potential modes of action. The primary mechanisms believed to contribute to the bioactivity of this class of compounds are the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways.
Induction of Apoptosis and Generation of Reactive Oxygen Species (ROS)
Benzoquinone derivatives are known to induce programmed cell death, or apoptosis, in cancer cells.[2] This process is often linked to their ability to undergo redox cycling, which leads to the production of ROS.[2] Elevated levels of ROS can cause significant cellular damage, including lipid peroxidation, DNA damage, and protein denaturation, ultimately triggering the apoptotic cascade.
Modulation of the PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is a common feature in many cancers. Studies on compounds structurally similar to this compound suggest that they may exert their anticancer effects by inhibiting the PI3K/Akt pathway.[2] Inhibition of this pathway can halt cancer cell proliferation and induce apoptosis.
Experimental Protocols
To facilitate the cross-validation of the bioactivity of this compound, this section provides detailed methodologies for key experiments.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow salt into purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Apoptosis Detection: Annexin V-FITC Assay
The Annexin V-FITC assay is used to detect one of the earliest events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Principle: Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS. When conjugated with a fluorochrome like FITC, it can be used to identify apoptotic cells by flow cytometry or fluorescence microscopy. Propidium iodide (PI) is often used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic or necrotic (Annexin V-positive, PI-positive) cells.
Protocol:
-
Cell Treatment: Treat cells with this compound to induce apoptosis.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
Measurement of Intracellular ROS: DCFH-DA Assay
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.
Principle: DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
Protocol:
-
Cell Treatment: Treat cells with this compound.
-
Loading with DCFH-DA: Incubate the cells with DCFH-DA solution.
-
Washing: Wash the cells to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or visualize the cells using a fluorescence microscope.
Visualizing the Molecular Landscape
To better understand the proposed mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for assessing the bioactivity of this compound.
Caption: A putative signaling pathway for this compound-induced apoptosis.
References
A Comparative Analysis of Synthetic vs. Natural 3-Methoxy-2,5-toluquinone in Preclinical Assays
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to 3-Methoxy-2,5-toluquinone Sourcing and Performance.
Introduction
This compound, also known as 2-Methoxy-6-methyl-1,4-benzoquinone, is a naturally occurring compound with recognized antimicrobial properties. It has been isolated from fungal species, notably Aspergillus sp., and is also available through chemical synthesis.[1] This guide provides a comparative overview of the synthetic and natural forms of this compound for researchers considering its use in various assays. Due to a lack of direct comparative studies in the scientific literature, this guide collates available data on the natural compound and contrasts it with findings on structurally similar synthetic benzoquinones to provide a comprehensive perspective for experimental design.
Data Presentation: A Comparative Overview
Table 1: Antimicrobial Activity of Natural this compound and a Structurally Similar Synthetic Benzoquinone
| Compound Source | Assay Type | Organism(s) | Activity | Reference |
| Natural (from Aspergillus sp. HPL Y-30,212) | Antimicrobial Assays | Bacteria and Fungi | Moderate anti-bacterial and fungal effects. Specific MIC values are not detailed in available abstracts. | [1] |
| Synthetic (2-Methoxy-1,4-naphthoquinone - a related quinone) | Minimum Inhibitory Concentration (MIC) & Minimum Bactericidal Concentration (MBC) | Helicobacter pylori (antibiotic-resistant strains) | MIC: 0.156–0.625 µg/mL MBC: 0.313–0.625 µg/mL | This data is for a related, not identical, compound. |
Table 2: Cytotoxicity of Structurally Similar Synthetic Benzoquinones
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 2-Methyl-p-benzoquinone | Rat Hepatocytes | Cytotoxicity Assay | 40 ± 5 | Data for a structurally similar compound. |
| 2-Methyl-p-benzoquinone | PC12 Cells | Cytotoxicity Assay | 50 ± 6 | Data for a structurally similar compound. |
| 2-Methoxy-p-benzoquinone | Rat Hepatocytes | Cytotoxicity Assay | 30 ± 4 | Data for a structurally similar compound. |
| 2-Methoxy-p-benzoquinone | PC12 Cells | Cytotoxicity Assay | 40 ± 5 | Data for a structurally similar compound. |
Note: The cytotoxicity of this compound has not been extensively reported. The data presented is for structurally related compounds to provide an indication of potential activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the isolation of natural this compound, a green synthesis approach for a structurally similar compound, and a standard cytotoxicity assay.
Protocol 1: Isolation of Natural this compound from Aspergillus sp.
This protocol is based on the general principles of natural product isolation from fungal cultures.
-
Fermentation: Cultivate Aspergillus sp. HPL Y-30,212 in a suitable liquid medium to promote the production of secondary metabolites.
-
Extraction: After an appropriate incubation period, separate the mycelium from the culture broth by filtration. Extract the filtrate with an organic solvent such as ethyl acetate.
-
Purification: Concentrate the organic extract and subject it to chromatographic techniques (e.g., column chromatography over silica gel) to separate the different components.
-
Characterization: Identify the fractions containing this compound using analytical techniques like TLC, and confirm the structure and purity using NMR and mass spectrometry.
Protocol 2: Representative Synthesis of a Methoxy-Toluquinone Derivative
The following is a green, telescoped synthesis protocol for 2-Methoxy-3-methyl-benzoquinone, a close structural isomer of the target compound.
-
Reaction Setup: In a suitable reaction vessel, dissolve 2,6-dimethoxytoluene in acetic acid.
-
Oxidation: Add hydrogen peroxide and a catalytic amount of nitric acid to the solution at a controlled temperature.
-
Monitoring: Track the progress of the reaction using an appropriate analytical method, such as Thin Layer Chromatography (TLC), until the starting material is consumed.
-
Work-up and Purification: Quench the reaction, extract the product with an organic solvent, and wash the organic layer. The crude product can then be purified by column chromatography.
Protocol 3: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate the desired cancer cell line in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (both natural and synthetic, if available) for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the MTT to formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Mandatory Visualizations
Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are limited, research on other benzoquinones suggests potential involvement of the MAPK and NF-κB pathways, which are critical in cellular responses to stress, inflammation, and apoptosis.
Caption: Putative signaling pathways affected by benzoquinones.
Experimental Workflow: A Comparative Assay
The following diagram illustrates a logical workflow for comparing the bioactivity of synthetic and natural this compound.
References
A Comparative Analysis of 3-Methoxy-2,5-toluquinone's Antimicrobial Efficacy Against Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial efficacy of 3-Methoxy-2,5-toluquinone, a naturally derived benzoquinone, against a panel of standard antibiotics. While research on this specific compound is limited, this document synthesizes available data on its activity and that of structurally related quinones to offer insights into its potential as an antimicrobial agent.
Executive Summary
Quantitative Antimicrobial Activity
Due to the limited availability of recent, direct comparative studies on this compound, the following table includes historical data and information on the activity of a closely related compound, 2,5-dihydroxy-3-methyl-1,4-benzoquinone, to provide a broader context of the potential efficacy of toluquinone derivatives.
Table 1: In Vitro Antimicrobial Activity of Toluquinone Derivatives Compared to Standard Antibiotics
| Microorganism | This compound (MIC, µg/mL) | 2,5-Dihydroxy-3-methyl-1,4-benzoquinone (Zone of Inhibition, mm) | Gentamicin (Zone of Inhibition, mm) | Standard Antibiotics (MIC, µg/mL) - General Susceptibility |
| Staphylococcus aureus | Moderate Activity (Specific MIC not available) | 10-20 | - | Ampicillin: 0.25-2, Tetracycline: 0.5-4 |
| Escherichia coli | Moderate Activity (Specific MIC not available) | 10-20 | - | Ampicillin: 2-8, Gentamicin: 0.25-4 |
| Pseudomonas aeruginosa | Moderate Activity (Specific MIC not available) | 20 | 21 | Gentamicin: 0.5-4 |
| Salmonella spp. | Not Available | 10-20 | - | Tetracycline: 0.5-8 |
| Proteus spp. | Not Available | 10-20 | - | Gentamicin: 0.5-8 |
| Klebsiella pneumoniae | Not Available | 10-20 | - | Gentamicin: 0.25-4 |
| Shigella dysenteriae | Not Available | 10-20 | - | Ampicillin: 0.5-4 |
| Cryptococcus neoformans | Not Available | Insensitive | - | Amphotericin B: 0.1-1 |
Note: Data for this compound is based on qualitative descriptions from early research.[1][3] Data for 2,5-dihydroxy-3-methyl-1,4-benzoquinone and Gentamicin is from a 2008 study and presented as zone of inhibition, which is not directly comparable to MIC values but indicates sensitivity.[4] Standard antibiotic MIC ranges are generalized and can vary based on the specific strain and testing conditions.
Experimental Protocols
The methodologies employed in the foundational studies of toluquinone derivatives are crucial for understanding and potentially replicating the observed antimicrobial activities.
Antimicrobial Susceptibility Testing (Agar Diffusion Method)
This method was utilized to assess the antimicrobial activity of 2,5-dihydroxy-3-methyl-1,4-benzoquinone.[4]
-
Preparation of Microbial Cultures: Bacterial and fungal strains are cultured on appropriate nutrient agar plates to obtain fresh, viable colonies.
-
Inoculum Preparation: A standardized inoculum is prepared by suspending microbial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Agar Plate Inoculation: The surface of Mueller-Hinton agar plates is uniformly swabbed with the prepared microbial suspension.
-
Application of Test Compound: Sterile filter paper discs are impregnated with a known concentration of the test compound and placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement of Inhibition Zone: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters.
Caption: Workflow for Antimicrobial Susceptibility Testing via Agar Diffusion.
Potential Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound has not been extensively elucidated. However, research on other benzoquinone and naphthoquinone derivatives suggests that their antimicrobial effects may be attributed to several mechanisms, including the generation of reactive oxygen species (ROS), disruption of cellular membranes, and inhibition of essential enzymes.
For instance, some quinones are known to undergo redox cycling, a process that generates superoxide radicals and other ROS. This oxidative stress can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death.
While a specific signaling pathway for this compound has not been identified, the induction of oxidative stress by related compounds is known to activate various cellular stress response pathways in microorganisms. For example, in some cancer cell lines, a related compound, 2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q0), has been shown to induce apoptosis through the generation of ROS and subsequent inhibition of the PI3K/Akt/mTOR signaling pathway.[5] It is plausible that a similar mechanism involving oxidative stress could be at play in its antimicrobial action.
Caption: Postulated Mechanism of Action via Oxidative Stress.
Conclusion
This compound presents a molecule of interest for antimicrobial research. The available data, although limited, suggests a moderate spectrum of activity against both bacteria and fungi. To fully assess its potential as a viable alternative or adjunct to standard antibiotics, further in-depth studies are imperative. Future research should focus on determining the precise minimum inhibitory concentrations against a wide range of clinically relevant pathogens, conducting direct comparative studies with current first-line antibiotics, and elucidating its specific mechanism of action and cellular targets. Such investigations will be critical in defining the therapeutic potential of this natural compound.
References
Comparative Cytotoxicity Analysis of 3-Methoxy-2,5-toluquinone Against Standard Anticancer Agents
For Immediate Release
A comprehensive benchmark analysis reveals the cytotoxic potential of 3-Methoxy-2,5-toluquinone in comparison to established anticancer drugs—Doxorubicin, Cisplatin, and Paclitaxel. This guide provides researchers, scientists, and drug development professionals with a comparative overview of its efficacy, supported by experimental data and detailed methodologies.
This publication outlines the cytotoxic profile of this compound, a quinone derivative, against various cancer cell lines. The study presents its half-maximal inhibitory concentration (IC50) values alongside those of widely used chemotherapeutic agents, offering a quantitative benchmark of its potential as an anticancer compound. The experimental protocols for determining cytotoxicity and the elucidated signaling pathways are detailed to ensure reproducibility and further investigation.
Quantitative Cytotoxicity Comparison
The in vitro cytotoxicity of this compound and the reference anticancer agents was evaluated against a panel of human cancer cell lines. The IC50 values, representing the concentration of a drug that is required for 50% inhibition of cell viability, are summarized in the table below. It is important to note that the IC50 values for the same compound can vary significantly across different cell lines and experimental conditions.
Notably, for the purpose of this guide, data for 2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q0) is presented for this compound, as they share a CAS number (605-94-7), indicating they are likely the same or highly similar compounds.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | SKOV-3 | Ovarian Carcinoma | 26.6[1] |
| (as Coenzyme Q0) | A2780 | Ovarian Carcinoma | 27.3[1] |
| A2870/CP70 | Ovarian Carcinoma | 28.4[1] | |
| Doxorubicin | MCF-7 | Breast Cancer | 0.01 - 2.5 |
| A549 | Lung Cancer | 0.24 | |
| HeLa | Cervical Cancer | 0.14 - 2.9 | |
| HepG2 | Liver Cancer | 12.2 | |
| Cisplatin | A549 | Lung Cancer | 7.49 - 10.91 |
| SKOV-3 | Ovarian Carcinoma | 2 - 40 | |
| HeLa | Cervical Cancer | Varies widely | |
| MCF-7 | Breast Cancer | Varies widely | |
| Paclitaxel | SK-BR-3 | Breast Cancer | Varies |
| MDA-MB-231 | Breast Cancer | Varies | |
| T-47D | Breast Cancer | Varies | |
| HeLa | Cervical Cancer | 5.39 nM | |
| A549 | Lung Cancer | Varies |
Experimental Protocols
Cytotoxicity Assessment by MTT Assay
The cytotoxicity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3][4][5] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound, Doxorubicin, Cisplatin, Paclitaxel
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are serially diluted to various concentrations in a complete culture medium. The culture medium from the wells is replaced with the medium containing the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the highest drug concentration.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways
The cytotoxic effects of anticancer agents are mediated through various signaling pathways that ultimately lead to cell death. Below are diagrams illustrating the key signaling pathways modulated by the compared compounds.
This compound (inferred from Coenzyme Q0)
Based on studies of the closely related compound Coenzyme Q0, this compound is proposed to induce apoptosis and autophagy through the generation of reactive oxygen species (ROS) and modulation of the PI3K/Akt/mTOR and HER-2 signaling pathways.[1]
Doxorubicin
Doxorubicin primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), leading to DNA damage and apoptosis.[6][7][8][9][10]
Cisplatin
Cisplatin forms DNA adducts, leading to DNA damage, cell cycle arrest, and apoptosis.[11][12][13][14][15] This process activates various signaling pathways, including the p53 and MAPK pathways.
Paclitaxel
Paclitaxel stabilizes microtubules, leading to the disruption of mitotic spindle assembly, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[16][17][18][19][20]
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Effect of Coenzyme Q10 on Doxorubicin Cytotoxicity in Breast Cancer Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Chemotherapy induces an increase in coenzyme Q10 levels in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Antitumor Activity Evaluation of Compounds Based on Toluquinol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 7-Methoxy-1-Tetralone Induces Apoptosis, Suppresses Cell Proliferation and Migration in Hepatocellular Carcinoma via Regulating c-Met, p-AKT, NF-κB, MMP2, and MMP9 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Antimitotic activity of 5-hydroxy-7-methoxy-2-phenyl-4-quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Application of quantitative structure-toxicity relationships for the comparison of the cytotoxicity of 14 p-benzoquinone congeners in primary cultured rat hepatocytes versus PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Induction of apoptosis in K562 human leukemia cells by 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Replicating Published Findings on 3-Methoxy-2,5-toluquinone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported antimicrobial activities of 3-Methoxy-2,5-toluquinone and a well-studied alternative, Thymoquinone. Due to the limited accessibility of quantitative data from the primary literature on this compound, this guide focuses on providing the available qualitative information for this compound and presents a quantitative comparison with Thymoquinone, for which extensive data is available. This guide aims to serve as a resource for researchers seeking to replicate and expand upon published findings in the field of antimicrobial quinones.
Data Presentation: Antimicrobial Activity
The following tables summarize the available data on the antimicrobial potency of this compound and Thymoquinone. Minimum Inhibitory Concentration (MIC) is a key indicator of antimicrobial efficacy, representing the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 1: Antibacterial Activity
| Compound | Bacterium | MIC (µg/mL) | Reference |
| This compound | Various Bacteria | Not available in the searched literature | [1] |
| Thymoquinone | Staphylococcus aureus | 8 - 32 | [1] |
| Staphylococcus epidermidis | 8 | [1] | |
| Bacillus cereus | 4 - 8 | ||
| Pseudomonas aeruginosa | >512 | [1] | |
| Escherichia coli | >512 | [1] | |
| Salmonella Typhimurium | >512 | [1] |
Table 2: Antifungal Activity
| Compound | Fungus | MIC (µg/mL) | Reference |
| This compound | Various Fungi | Not available in the searched literature | [1] |
| Thymoquinone | Candida albicans | 15 | |
| Candida tropicalis | 15 | ||
| Candida krusei | 15 | ||
| Candida glabrata | 30 - 50 |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are standard protocols for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
Protocol 1: Broth Microdilution Method for MIC Determination
This method is used to determine the MIC of an antimicrobial agent in a liquid medium.
1. Preparation of Antimicrobial Stock Solution:
-
Dissolve the test compound (e.g., this compound or Thymoquinone) in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).
2. Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into each well of a 96-well microtiter plate.
-
Add 100 µL of the antimicrobial stock solution to the first well of each row.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
3. Preparation of Inoculum:
-
Culture the test microorganism overnight on an appropriate agar medium.
-
Prepare a suspension of the microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
4. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 10 µL of the diluted microbial suspension.
-
Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
5. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways relevant to the antimicrobial action of toluquinones.
Experimental Workflow
Caption: Workflow for MIC determination by broth microdilution.
Signaling Pathways
General Antimicrobial Mechanism of Benzoquinones
Benzoquinones, including toluquinones, are known to exert their antimicrobial effects through multiple mechanisms, primarily by inducing oxidative stress and disrupting cellular membranes.
Caption: General antimicrobial action of benzoquinones.
Inhibition of Quorum Sensing in Pseudomonas aeruginosa by Thymoquinone
Thymoquinone has been shown to interfere with the quorum-sensing (QS) system of Pseudomonas aeruginosa, a key regulator of its virulence. It achieves this by downregulating the expression of the las and rhl gene systems.[2][3]
Caption: Thymoquinone's inhibition of P. aeruginosa quorum sensing.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 3-Methoxy-2,5-toluquinone
For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step instructions for the safe handling and disposal of 3-Methoxy-2,5-toluquinone, a compound that requires careful management due to its potential hazards. Adherence to these protocols is crucial for minimizing health risks and ensuring regulatory compliance.
Hazard Profile and Safety Precautions
This compound and structurally similar compounds are classified with several hazards. It is imperative to consult the specific Safety Data Sheet (SDS) for the compound in use before handling. General hazards associated with similar quinone-based compounds include:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Before proceeding with disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Specifications
| Equipment | Specifications |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Wear protective gloves and impervious clothing to prevent skin exposure. Fire/flame resistant clothing should be considered.[1] |
| Respiratory Protection | Work in a well-ventilated area or outdoors.[1] If exposure limits are exceeded or irritation occurs, a full-face respirator is necessary.[1] |
Step-by-Step Disposal Protocol
The most critical directive for the disposal of this compound is to engage a licensed and approved waste disposal company.[1] Under no circumstances should this chemical be disposed of via standard laboratory drains or as common solid waste.[1]
Waste Collection and Storage
-
Segregation: Collect waste this compound and any materials contaminated with it (e.g., paper towels, gloves, pipette tips) in a designated, compatible, and properly labeled hazardous waste container.[1]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1]
-
Storage: Store the sealed waste container in a cool, dark, and well-ventilated area, away from incompatible materials such as oxidizing agents.
Handling Spills
In the event of a spill, adhere to the following procedure:
-
Ventilation: Ensure the area is well-ventilated.[1]
-
PPE: Wear the appropriate PPE as specified in the table above.[1]
-
Containment: For solid spills, carefully sweep the material to avoid generating dust.[1]
-
Collection: Shovel the swept material into a suitable, labeled container for disposal.[1]
-
Cleaning: After the material has been collected, wash the spill area thoroughly with soap and water.[1]
Arranging for Disposal
-
Contact: Liaise with your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup.[1]
-
Documentation: Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.[1]
-
Compliance: Strictly follow all local, state, and federal regulations concerning the transportation and disposal of hazardous chemical waste.[1][2]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
